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4-Methyl-1,3-thiazolidine hydrochloride Documentation Hub

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  • Product: 4-Methyl-1,3-thiazolidine hydrochloride
  • CAS: 33174-89-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Analysis of 4-Methylthiazolidine Hydrochloride

Executive Summary The thiazolidine ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic proper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolidine ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications ranging from antimicrobial to anticancer agents.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 4-methylthiazolidine hydrochloride. We will dissect its chemical structure, stereochemical implications, physicochemical properties, and the analytical workflows essential for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical entity. We will move beyond simple data presentation to explain the causality behind the analytical choices, ensuring that the described protocols are robust and self-validating.

Molecular Architecture and Physicochemical Profile

The Core Chemical Structure

4-Methylthiazolidine is a saturated five-membered heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. The "4-methyl" designation indicates a methyl group substitution at the carbon atom adjacent to the nitrogen. The hydrochloride (HCl) salt form is crucial for improving the compound's stability and aqueous solubility, which are desirable properties for pharmaceutical handling and formulation. In the salt form, the secondary amine within the thiazolidine ring is protonated, forming a positively charged ammonium cation, which is balanced by a chloride anion (Cl⁻).

Caption: Chemical structure of 4-Methylthiazolidine Hydrochloride.

Critical Stereochemical Considerations

The carbon atom at position 4 (C4) is a stereocenter, meaning 4-methylthiazolidine can exist as a pair of enantiomers: (R)-4-methylthiazolidine and (S)-4-methylthiazolidine. This is a critical consideration in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. Therefore, the synthesis of an enantiomerically pure form and the analytical methods to confirm its purity are of paramount importance. Chiral HPLC is a common technique used for separating and quantifying enantiomers of thiazolidine derivatives.[5][6]

Physicochemical Data Summary

A summary of the key physicochemical properties for 4-methylthiazolidine hydrochloride is presented below. These values are essential for experimental design, including solvent selection, dosage calculations, and safety assessments.

PropertyValueSource
IUPAC Name 4-methyl-1,3-thiazolidine hydrochlorideN/A
Molecular Formula C₄H₁₀ClNSCalculated
Molecular Weight 139.65 g/mol Calculated
Appearance Typically a white to off-white solid[7]
Key Hazard Causes skin and serious eye irritation[8]
Storage Store in a dry, cool, well-ventilated place. Hygroscopic.[7]

Rationale of Synthesis

The Cyclocondensation Pathway

The synthesis of the thiazolidine scaffold is most commonly achieved through a one-pot cyclocondensation reaction.[9] For 4-methylthiazolidine, this involves the reaction between 2-amino-1-propanethiol and formaldehyde.

Causality of the Reaction:

  • Nucleophilic Attack: The primary amine of 2-amino-1-propanethiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

  • Schiff Base/Iminium Ion Formation: This initial reaction forms an unstable carbinolamine, which rapidly dehydrates to form a reactive iminium ion intermediate.

  • Intramolecular Cyclization: The thiol group, now positioned favorably, acts as an internal nucleophile, attacking the iminium carbon to form the five-membered thiazolidine ring. This step is thermodynamically driven by the formation of a stable heterocyclic system.

The resulting "free base" is an oily liquid that is often purified by distillation. To produce the stable, solid hydrochloride salt, the purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride. The salt then precipitates out and can be collected by filtration.

Caption: Synthetic workflow for 4-Methylthiazolidine HCl.

Analytical Characterization: A Self-Validating Workflow

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research and drug development. A multi-technique approach is required.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-methylthiazolidine HCl salt and dissolve it in ~0.7 mL of deuterium oxide (D₂O).

    • Causality: D₂O is the solvent of choice because the acidic N-H proton will exchange with deuterium, simplifying the spectrum by removing its signal and its coupling to adjacent protons. It also ensures good solubility for the salt.

  • Internal Standard: Add a small crystal of a suitable internal reference standard, such as sodium 3-(trimethylsilyl)propanesulfonate (DSS), which is defined as 0.00 ppm.[10]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a 300 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A greater number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.

Predicted Spectral Data and Interpretation:

NucleusPredicted Chemical Shift (ppm)MultiplicityRationale
¹H NMR ~1.5DoubletCH₃ group protons, split by the single proton on C4.
~3.1 - 3.4MultipletCH₂ protons at C5, diastereotopic and coupled to the C4 proton.
~3.8 - 4.2MultipletCH proton at C4, coupled to protons on the methyl group and C5.
~4.5Singlet (broad)CH₂ protons at C2, adjacent to both S and N⁺, appearing as a singlet due to free rotation and the absence of adjacent protons.
¹³C NMR ~20CCH₃ carbon.
~35CCH₂ carbon at C5.
~55CCH₂ carbon at C2, deshielded by adjacent S and N⁺ atoms.
~65CCH carbon at C4, deshielded by the adjacent N⁺ atom.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse technique for determining the purity of small molecules. This method separates compounds based on their hydrophobicity.

Methodology:

  • System Preparation:

    • Column: C18 stationary phase (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5 µm).[11]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Causality: The C18 column provides a nonpolar stationary phase suitable for retaining small organic molecules. TFA is an ion-pairing agent that sharpens peaks for amine-containing compounds and provides an acidic pH to ensure the analyte remains in its protonated, water-soluble form.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-methylthiazolidine HCl in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.

    • Detection: UV detector at 210 nm.

    • Causality: 210 nm is a low wavelength where most organic molecules with heteroatoms show some absorbance, making it suitable for general purity analysis when a strong chromophore is absent.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A pure sample should exhibit a single major peak.

Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to emphasize that robust science begins with safety. Thiazolidine derivatives and their reagents require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles adhering to EN166 standards, nitrile gloves, and a lab coat.[7] All handling of solids and volatile reagents should be performed inside a certified chemical fume hood.[12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Storage: 4-Methylthiazolidine HCl is hygroscopic and potentially air-sensitive.[7] It must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]

    • Skin: Wash off immediately with soap and plenty of water for at least 15 minutes.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion

4-Methylthiazolidine hydrochloride is a foundational building block with significant potential in medicinal chemistry. A thorough understanding of its structure, from its core heterocyclic nature to its stereochemical properties, is essential for its effective application. The analytical protocols detailed herein for NMR and HPLC provide a validated, logical workflow for confirming the identity and purity of this compound, forming the bedrock of trustworthy and reproducible research. By adhering to rigorous analytical principles and stringent safety protocols, researchers can confidently utilize this versatile scaffold in the pursuit of novel therapeutic agents.

References

  • AKJournals. HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. [Link]

  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Link]

  • Henkel. Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [Link]

  • ResearchGate. Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. [Link]

  • National Center for Biotechnology Information. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]

  • Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. [Link]

  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

  • International Union of Crystallography. Crystal structure of (Z)-2-hydroxy-4-methyl-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide trihydrate. [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • E3S Web of Conferences. Thiazolidine derivatives and their pharmacological actions. [Link]

  • Semantic Scholar. 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

  • Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3034690, 4-Methylthiazolidine-2-thione. [Link]

  • International Journal of Novel Research and Development. A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 4-Methyl-1,3-Thiazolidine from 2-Amino-1-Propanethiol

Introduction Thiazolidines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are of significant interest in medicinal chemistry and drug development. The thiazolidine sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazolidines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are of significant interest in medicinal chemistry and drug development. The thiazolidine scaffold is a key structural motif in a variety of biologically active molecules, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2] The versatility of the thiazolidine ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This application note provides a detailed protocol for the synthesis of 4-methyl-1,3-thiazolidine, a valuable building block in organic synthesis, through the condensation reaction of 2-amino-1-propanethiol and acetaldehyde.

The synthesis of the thiazolidine ring is typically achieved through the cyclocondensation of a β-aminothiol with an aldehyde or ketone.[3] This reaction proceeds readily under mild conditions and offers a straightforward route to this important heterocyclic system. The choice of the starting materials directly influences the substitution pattern of the resulting thiazolidine. In this protocol, the use of 2-amino-1-propanethiol and acetaldehyde specifically yields the 4-methyl substituted derivative.

Reaction Mechanism

The synthesis of 4-methyl-1,3-thiazolidine from 2-amino-1-propanethiol and acetaldehyde proceeds via a two-step mechanism:

  • Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary amine group of 2-amino-1-propanethiol on the carbonyl carbon of acetaldehyde. This is followed by dehydration to form a Schiff base intermediate (an imine).[4]

  • Intramolecular Cyclization: The thiol group of the Schiff base intermediate then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. This ring-closing step forms the stable five-membered thiazolidine ring.[5]

This reaction is typically carried out in a suitable solvent and can be influenced by factors such as pH and temperature.

Reaction_Mechanism reactant1 2-Amino-1-propanethiol plus1 + reactant2 Acetaldehyde intermediate Schiff Base Intermediate reactant2->intermediate Nucleophilic attack & Dehydration product 4-Methyl-1,3-thiazolidine intermediate->product Intramolecular Cyclization water + H2O

Caption: Reaction mechanism for the synthesis of 4-methyl-1,3-thiazolidine.

Experimental Protocol

This protocol details the synthesis of 4-methyl-1,3-thiazolidine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-Amino-1-propanethiol≥95%Sigma-Aldrich145727-29-1
Acetaldehyde≥99.5%Sigma-Aldrich75-07-0
EthanolAnhydrousFisher Scientific64-17-5
Sodium SulfateAnhydrousVWR7757-82-6
Diethyl EtherAnhydrousFisher Scientific60-29-7
Deuterated Chloroform (CDCl3)99.8 atom % DCambridge Isotope Laboratories865-49-6
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-propanethiol (e.g., 5.0 g, 54.8 mmol).

  • Solvent Addition: Add anhydrous ethanol (50 mL) to the flask and stir the mixture until the 2-amino-1-propanethiol is fully dissolved.

  • Reactant Addition: Cool the solution in an ice bath. Slowly add acetaldehyde (e.g., 2.65 g, 60.3 mmol, 1.1 equivalents) dropwise to the stirred solution over a period of 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4 hours at room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add 100 mL of diethyl ether and 50 mL of deionized water.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.

Experimental_Workflow step1 1. Dissolve 2-amino-1-propanethiol in ethanol step2 2. Cool solution in an ice bath step1->step2 step3 3. Add acetaldehyde dropwise step2->step3 step4 4. Stir at room temperature for 4 hours step3->step4 step5 5. Aqueous work-up with diethyl ether step4->step5 step6 6. Dry organic layer with Na2SO4 step5->step6 step7 7. Concentrate under reduced pressure step6->step7 step8 8. Characterize the product step7->step8

Caption: Experimental workflow for the synthesis of 4-methyl-1,3-thiazolidine.

Characterization

The synthesized 4-methyl-1,3-thiazolidine should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃)δ (ppm): ~1.4 (d, 3H, CH₃), ~2.6-3.2 (m, 2H, SCH₂), ~3.8-4.2 (m, 1H, NCH), ~1.8 (br s, 1H, NH), ~4.5 (q, 1H, CH-CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~22 (CH₃), ~35 (SCH₂), ~55 (NCH), ~65 (CH-CH₃)
FTIR (neat)ν (cm⁻¹): ~3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1100 (C-N stretch), ~700 (C-S stretch)
Mass Spec (EI)m/z: 117 (M⁺), and characteristic fragmentation pattern

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used. The provided NMR data is a prediction based on analogous structures found in the literature.[6][7]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Amino-1-propanethiol: This compound is corrosive and can cause severe skin burns and eye damage.[8] It is harmful if swallowed or inhaled. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetaldehyde: Acetaldehyde is an extremely flammable liquid and vapor.[9][10][11][12] It is harmful if swallowed and may cause respiratory irritation. It is also a suspected carcinogen.[9][11] Handle in a well-ventilated area away from ignition sources.

  • Ethanol and Diethyl Ether: Both are highly flammable liquids. Keep away from open flames and sparks.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][16]

Applications

4-Methyl-1,3-thiazolidine serves as a versatile intermediate in the synthesis of more complex molecules. The thiazolidine ring can be further functionalized at the nitrogen atom or other positions to generate a library of derivatives for various applications, including:

  • Pharmaceuticals: As a scaffold for the development of new therapeutic agents with potential activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1]

  • Agrochemicals: For the synthesis of novel pesticides and herbicides.

  • Material Science: In the development of new polymers and materials with specific properties.

References

  • Safety Data Sheet: Acetaldehyde. Carl ROTH. [Link]

  • SAFETY DATA SHEET 100010-Acetaldehyde. DC Fine Chemicals. [Link]

  • ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. MavMatrix. [Link]

  • Acetaldehyde - SAFETY DATA SHEET. PENTA. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.
  • 2-Propanethiol, 1-amino-, hydrochloride. PubChem. [Link]

  • SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIV
  • The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC.
  • Pharmacological activities of thiazolidin-4-one derivative.
  • Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. JOCPR.
  • 4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride. PubChem.
  • An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones.
  • Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry.
  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Deriv
  • 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide - Optional[1H NMR] - Spectrum. SpectraBase.
  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
  • 1,3-thiazolidine-4-carboxylic Acid, Novel Metabolite of Pyridoxal 5'-Phosphate and Cysteine Is Present in Human Plasma-Chromatographic Investig
  • Representative 13 C NMR data of 4-thiazolidinone.
  • Thiazolidine. Wikipedia.
  • The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. PMC.
  • Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4‑Thiazolidinone Deriv
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). PMC.
  • Synthesis of New Scaffolds Thiazolidine-4-One Ring and Characterization from Derivatives of 1,3-Benzodioxole Schiff Bases and it. AIP Publishing.
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI.
  • [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine deriv
  • Reactions of Thiols. Chemistry Steps.
  • a) Reactions between aldehyde groups and thiol and amine groups....
  • Reaction of acetaldehyde with proteins: formation of stable fluorescent adducts. PubMed.
  • Aldehydes and ketones react with thiols to yield thioacetals just as they react with alcohols to yield acetals. Predict the product of the following reaction, and propose a mechanism. Homework.Study.com.

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Application

Application Notes and Protocols for N-Protection of 4-Methylthiazolidine Hydrochloride

Introduction: The Critical Role of N-Protection for a Versatile Heterocycle 4-Methylthiazolidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its thiazolidine core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Protection for a Versatile Heterocycle

4-Methylthiazolidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its thiazolidine core is a privileged scaffold found in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The secondary amine within the thiazolidine ring is a key functional handle for molecular elaboration. However, its nucleophilicity and basicity often necessitate a protection-deprotection strategy during multi-step syntheses to prevent unwanted side reactions and ensure regioselectivity.

This comprehensive guide provides detailed application notes and validated protocols for the N-protection of 4-methylthiazolidine hydrochloride. We will delve into the rationale behind selecting appropriate protecting groups, with a focus on the widely used tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. The protocols are designed to be robust and reproducible, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

PART 1: Strategic Selection of an N-Protecting Group

The choice of an N-protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reagents, and readily removable under mild conditions that do not compromise the integrity of the target molecule. For 4-methylthiazolidine, consideration must also be given to the stability of the thiazolidine ring itself, which can be susceptible to ring-opening under certain conditions.[3]

Key Considerations for Protecting 4-Methylthiazolidine:
  • Orthogonality: The chosen protecting group must be stable to the reaction conditions used to modify other parts of the molecule and be removable without affecting other protecting groups present.[4][5]

  • Stability: The protected amine must withstand the planned synthetic transformations, which may include acidic or basic conditions, oxidations, reductions, or nucleophilic attacks.

  • Ease of Introduction and Cleavage: The protection and deprotection steps should be high-yielding and operationally simple.

  • Substrate Specificity: As 4-methylthiazolidine hydrochloride is a salt, the protection reaction will require a base to neutralize the hydrochloride and liberate the free secondary amine for reaction.

Below is a comparative overview of the most common N-protecting groups suitable for 4-methylthiazolidine.

Data Presentation: Comparison of Common N-Protecting Groups
Protecting GroupStructureProtection Reagent(s)Protection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)

Di-tert-butyl dicarbonate (Boc)₂OBasic (e.g., NEt₃, NaHCO₃) in CH₂Cl₂ or THF/H₂OAcidic (e.g., TFA in CH₂Cl₂, HCl in dioxane)[6]Stable to bases and nucleophiles; mild cleavage conditions.[7]Labile to strong acids.
Cbz (Carboxybenzyl)

Benzyl chloroformate (Cbz-Cl)Basic (e.g., NaHCO₃) in THF/H₂O or an organic base.[5]Hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH).[5][8]Stable to acids and bases; orthogonal to Boc.[5]Requires catalytic hydrogenation for mild cleavage, which may not be compatible with other functional groups (e.g., alkenes).
Fmoc (9-Fluorenylmethoxycarbonyl)

Fmoc-Cl, Fmoc-OSuBasic (e.g., NaHCO₃) in dioxane/H₂O or DMF.[4]Basic (e.g., 20% piperidine in DMF).[9][10]Stable to acids; very mild deprotection.[9]Labile to bases; less stable to hydrogenolysis than Cbz.[4]

PART 2: Experimental Protocols

The following protocols provide step-by-step instructions for the N-protection and subsequent deprotection of 4-methylthiazolidine hydrochloride.

Protocol 1: N-Boc Protection of 4-Methylthiazolidine

This protocol describes the protection of the secondary amine of 4-methylthiazolidine using di-tert-butyl dicarbonate. The initial step involves the neutralization of the hydrochloride salt to generate the free amine in situ.

Workflow for N-Boc Protection

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Me-Thiazolidine HCl 4-Me-Thiazolidine HCl Reaction Mixture Reaction Mixture 4-Me-Thiazolidine HCl->Reaction Mixture 1. Dissolve Boc2O Boc2O Boc2O->Reaction Mixture 3. Add (Protection) Base (NEt3) Base (NEt3) Base (NEt3)->Reaction Mixture 2. Add (Neutralization) Solvent (DCM) Solvent (DCM) Solvent (DCM)->Reaction Mixture Aqueous Wash Aqueous Wash Reaction Mixture->Aqueous Wash 4. Stir at RT Drying & Evaporation Drying & Evaporation Aqueous Wash->Drying & Evaporation 5. Extract Column Chromatography Column Chromatography Drying & Evaporation->Column Chromatography 6. Purify N-Boc-4-Me-Thiazolidine N-Boc-4-Me-Thiazolidine Column Chromatography->N-Boc-4-Me-Thiazolidine

Caption: Workflow for N-Boc protection of 4-methylthiazolidine.

Materials:

  • 4-Methylthiazolidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-methylthiazolidine hydrochloride (1.0 eq).

  • Dissolve the starting material in dichloromethane (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution. The formation of triethylamine hydrochloride may be observed as a white precipitate. Stir for 15 minutes at 0 °C. This step is crucial to neutralize the hydrochloride salt and liberate the free amine, which is the reactive nucleophile.[11]

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of dichloromethane.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove the triethylamine hydrochloride and any unreacted (Boc)₂O byproducts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Deprotection of N-Boc-4-Methylthiazolidine

This protocol outlines the removal of the Boc group under acidic conditions to regenerate the free amine.

Deprotection Mechanism of Boc Group

N-Boc-Amine R₂N-Boc Protonation + H⁺ N-Boc-Amine->Protonation Protonated_Carbamate R₂N-C(=O⁺H)O-tBu Protonation->Protonated_Carbamate Cleavage Protonated_Carbamate->Cleavage Carbamic_Acid R₂NH-COOH Cleavage->Carbamic_Acid t-Butyl_Cation + (CH₃)₃C⁺ Cleavage->t-Butyl_Cation Decarboxylation Carbamic_Acid->Decarboxylation Amine R₂NH₂⁺ Decarboxylation->Amine CO2 + CO₂ Decarboxylation->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[6]

Materials:

  • N-Boc-4-methylthiazolidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve N-Boc-4-methylthiazolidine (1.0 eq) in dichloromethane (approximately 10-20 mL per gram).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. TFA is a strong acid that efficiently cleaves the Boc group.[6]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and dichloromethane.

  • Dissolve the residue in dichloromethane and carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is basic.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 4-methylthiazolidine.

Protocol 3: N-Cbz Protection of 4-Methylthiazolidine

This protocol details the protection using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • 4-Methylthiazolidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve 4-methylthiazolidine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a 2:1 mixture of THF and water. The biphasic system with NaHCO₃ both neutralizes the hydrochloride salt and the HCl generated during the reaction.[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.2 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Deprotection of N-Cbz-4-Methylthiazolidine via Hydrogenolysis

This is the most common and mildest method for Cbz group removal.

Materials:

  • N-Cbz-4-methylthiazolidine

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve N-Cbz-4-methylthiazolidine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-8 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filtration should be done in a well-ventilated hood as the Celite® pad may contain adsorbed hydrogen.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

PART 3: Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations.[4][5][11] To ensure success and validate the outcome of these procedures, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of both protection and deprotection reactions. A change in the retention factor (Rf) will indicate the conversion of the starting material to the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the protected and deprotected products. For Boc protection, the appearance of a singlet around 1.4-1.5 ppm in the ¹H NMR spectrum, integrating to nine protons, is characteristic of the tert-butyl group. For Cbz protection, signals corresponding to the benzylic protons and the aromatic ring will be observed.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds, providing further evidence of a successful transformation.

By employing these analytical methods, researchers can be confident in the identity and purity of their intermediates and final products, ensuring the trustworthiness of their experimental results.

References

  • RSC Publishing. (2020, May 6). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACS Publications. (1996). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ChemRxiv. (n.d.). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and biological activity of 4-thiazolidinone derivatives of phenothiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 2 steps synthesis with thiazolidine deprotection mediated by either.... Retrieved from [Link]

  • MDPI. (2018, February 14). 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of new thiazolidine-4-one derivatives. Retrieved from [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • PMC. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • MDPI. (2007, September 6). Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. Retrieved from [Link]

  • PMC. (n.d.). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Retrieved from [Link]

  • ScienceDirect. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylthiazolidine-2-thione. Retrieved from [Link]

  • PMC. (n.d.). Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Biological Potential of Thiazolidinedione Derivatives: A Review. Retrieved from [Link]

  • PubMed. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Retrieved from [Link]

  • MDPI. (2022, May 1). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Retrieved from [Link]

  • PMC. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Asymmetric Synthesis Using 4-Methylthiazolidine-2-thione

Executive Summary This guide details the operational framework for utilizing (4R)- or (4S)-4-methylthiazolidine-2-thione as a chiral auxiliary. While the Evans oxazolidinone is the historical standard for asymmetric alky...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational framework for utilizing (4R)- or (4S)-4-methylthiazolidine-2-thione as a chiral auxiliary. While the Evans oxazolidinone is the historical standard for asymmetric alkylations and aldol reactions, the thiazolidine-2-thione (often termed the Nagao auxiliary class) offers distinct advantages:

  • Superior Leaving Group Ability: The thione moiety renders the amide bond significantly more labile than the oxazolidinone counterpart, allowing for milder cleavage conditions (e.g., direct reduction to aldehydes or amidation) without destroying sensitive substrates.

  • Visual Feedback: The intense yellow color of the acylated thione serves as a built-in indicator; the loss of color confirms the completion of the cleavage step.

  • Unique Chelation: The sulfur atom allows for "soft" Lewis acid chelation (e.g., with Sn(II) or Ti(IV)), often reversing diastereoselectivity compared to oxygen-based auxiliaries.

This protocol focuses on the Alanine-derived 4-methyl variant, which provides a compact steric environment suitable for reactions where the bulkier Valine-derived (isopropyl) analogue hinders reactivity.

Mechanistic Principles & Workflow

The efficacy of this auxiliary relies on a "Velcro" mechanism: Attachment


 Induction 

Detachment
.
The Chelation-Control Model

Unlike oxazolidinones which rely heavily on dipole minimization, thiazolidine-2-thiones excel in chelation-controlled pathways.

  • Enolization: Treatment of the N-acylated auxiliary with a Lewis Acid (e.g.,

    
    ) and a tertiary amine base generates a rigid Z-enolate.
    
  • Facial Bias: The titanium chelates between the enolate oxygen and the thione sulfur. The C4-methyl group blocks one face of the enolate, forcing the electrophile to attack from the opposite side (anti-Zimmerman-Traxler transition state).

Workflow Visualization

G Start L-Alaninol (Chiral Pool) Aux 4-Methylthiazolidine-2-thione (The Auxiliary) Start->Aux CS2 / KOH Cyclization Acyl N-Acyl Thiazolidine (Active Species) Aux->Acyl R-COCl / Base Attachment Enolate Metal-Chelated Enolate (Rigid Scaffold) Acyl->Enolate TiCl4 / DIPEA Enolization Product Chiral Adduct (Target Molecule) Enolate->Product Electrophile (E+) Induction Recycle Recovered Auxiliary Product->Recycle Cleavage (Red/Hyd/Amine) Recycle->Aux Purification

Figure 1: The closed-loop lifecycle of the 4-methylthiazolidine-2-thione auxiliary. Note the "Recycle" step, which is critical for cost-efficiency in process chemistry.

Preparation of the Auxiliary

Objective: Synthesize (4S)-4-methylthiazolidine-2-thione from L-alaninol.

Materials
  • L-Alaninol (CAS: 2749-11-3)

  • Carbon Disulfide (

    
    )
    
  • Potassium Hydroxide (KOH)[1]

  • Ethanol / Water[2][3]

Protocol 1: Cyclization
  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and a fume trap (essential for

    
    ), dissolve KOH  (2.2 equiv) in a 1:1 mixture of Ethanol/Water  (0.5 M concentration relative to alaninol).
    
  • Addition: Add L-Alaninol (1.0 equiv). Cool the mixture to 0°C.

  • Thionation: Add

    
      (2.5 equiv) dropwise over 30 minutes. The solution will turn yellow/orange.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12 hours. Caution: Ensure efficient fume hood ventilation.

  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate under reduced pressure to remove ethanol and excess

      
      .
      
    • Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate or oil out.

    • Extract with

      
       (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexanes.

    • Yield Target: >85%

    • Appearance: Yellow crystalline solid.

    • Validation:

      
       (CDCl
      
      
      
      ) should show a distinct NH broad singlet at
      
      
      ppm and the C4-H multiplet.

Application: Asymmetric Alkylation

Objective: Methylation of a propionate chain to create a chiral center.

Protocol 2: N-Acylation (Attachment)
  • Setup: Flame-dry a flask under Argon. Dissolve (4S)-4-methylthiazolidine-2-thione (1.0 equiv) in dry THF (0.2 M).

  • Deprotonation: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise.

    • Observation: The bright yellow solution often shifts to a paler or orange hue upon deprotonation.

  • Coupling: Add Propionyl Chloride (1.2 equiv) dropwise. Stir for 30 min at -78°C, then warm to 0°C over 1 hour.

  • Quench: Saturated

    
    . Extract with EtOAc.[5][6]
    
  • Result: N-Propionyl-4-methylthiazolidine-2-thione (Bright Yellow Oil/Solid).

Protocol 3: Diastereoselective Alkylation

This step utilizes the specific "Nagao" chelation.

  • Enolization:

    • Dissolve the N-propionyl auxiliary (1.0 equiv) in dry

      
       (0.1 M). Cool to 0°C  (Note: Ti-enolates of thiazolidines are stable at 0°C, unlike Li-enolates which require -78°C).
      
    • Add

      
        (1.05 equiv) dropwise. Solution turns dark orange/red (complex formation).
      
    • Add DIPEA (Hunig’s Base, 1.1 equiv) dropwise. Stir for 45 minutes to ensure complete enolate formation.

  • Reaction:

    • Add Benzyl Chloromethyl Ether (BOM-Cl) or Methyl Iodide (1.2–1.5 equiv).

    • Stir at 0°C for 2–4 hours. Monitor by TLC.

  • Quench & Isolation:

    • Quench with saturated

      
      .
      
    • Critical Step: If an emulsion forms (common with Titanium), add 1M Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour until layers separate cleanly.

    • Extract, dry, and concentrate.[1][5]

  • Data Analysis:

    • Determine Diastereomeric Ratio (dr) via crude

      
      . The C4-Methyl doublet signals of the auxiliary in the two diastereomers are typically distinct.
      

Cleavage Protocols (The Thiazolidine Advantage)

The major advantage of 4-methylthiazolidine-2-thione over Evans oxazolidinones is the versatility of cleavage.

MethodReagentsOutcomeVisual Indicator
Direct Reduction DIBAL-H (2.2 eq), -78°CAldehydeYellow

Colorless
Aminolysis Primary Amine,

, RT
AmideYellow

Colorless
Transesterification NaOMe / MeOHMethyl EsterYellow

Colorless
Hydrolysis LiOH /

Carboxylic AcidYellow

Colorless
Self-Validating Protocol: Reductive Cleavage to Aldehyde

This reaction is notoriously difficult with oxazolidinones (often over-reducing to the alcohol) but works reliably with thiazolidine-2-thiones.

  • Dissolve the alkylated adduct in dry Toluene (preferred over THF for DIBAL reductions). Cool to -78°C.

  • Add DIBAL-H (1.5 equiv) dropwise down the side of the flask.

  • Endpoint: The reaction is usually complete within 15–30 minutes.

    • Self-Check: The disappearance of the intense yellow color of the starting material indicates the cleavage of the C-N bond and destruction of the conjugated thione-amide system.

  • Quench with Methanol at -78°C, then add Rochelle's salt solution.

Troubleshooting & Optimization

Comparison: 4-Methyl vs. 4-Isopropyl (Nagao Standard)
Feature4-Methyl (Alanine derived)4-Isopropyl (Valine derived)
Steric Bulk ModerateHigh
Selectivity Good for bulky electrophilesExcellent for small electrophiles
Reaction Rate Faster (less hindrance)Slower
Atom Economy Higher (MW: 133 g/mol )Lower (MW: 161 g/mol )

Common Failure Modes:

  • Low dr: Usually caused by incomplete enolization. Ensure

    
     is high quality (not fuming/hydrolyzed) and the temperature is maintained at 0°C (not -78°C) during enolization to overcome the activation energy of the Titanium chelate formation.
    
  • Racemization during cleavage: Thiazolidine-2-thiones are very active. Avoid strong bases (e.g., unbuffered NaOH) during hydrolysis. Use LiOH/

    
     to accelerate hydrolysis via the peracid mechanism, which is faster and prevents epimerization.
    

References

  • Original Methodology (Nagao): Nagao, Y., et al. "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thiones: a new convenient synthesis of amides." Tetrahedron Letters, 1980.

  • Aldol Applications: Crimmins, M. T., et al. "Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions."[7] Organic Letters, 2000.

  • Synthesis Protocol: "Preparation of (S)-4-Isopropyl-1,3-thiazolidine-2-thione." Organic Syntheses, Coll. Vol. 9, p. 516. (Adaptable for 4-Methyl).[8]

  • Comparative Review: Velázquez, F., & Olivo, H. F. "Synthetic Applications of Sulfur-based Chiral Auxiliaries." Current Organic Chemistry, 2002.

Sources

Application

Application Notes and Protocols for the Preparation of Peptide Mimetics Using a 4-Methylthiazolidine Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Peptide mimetics are a cornerstone of modern drug discovery, offering the potential to overcome t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Peptide mimetics are a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of peptide mimetics utilizing a 4-methylthiazolidine scaffold. This heterocyclic system serves as a conformationally constrained dipeptide surrogate, often employed to induce stable β-turn structures, a critical secondary motif in many biologically active peptides.[3][4] The protocols herein focus on a solid-phase synthesis approach, which allows for the efficient and modular construction of these complex molecules.[5][6] This document is intended to provide both the theoretical framework and the practical, step-by-step guidance necessary for researchers to successfully incorporate this versatile scaffold into their peptide mimetic design and synthesis workflows.

Introduction: The Rationale for the 4-Methylthiazolidine Scaffold

The translation of biologically active peptides into viable therapeutic agents is often hampered by their susceptibility to proteolytic degradation and their poor pharmacokinetic profiles.[2][7] Peptidomimetics address these challenges by replacing labile amide bonds and introducing structural constraints to lock the molecule in its bioactive conformation.[1][8]

The 4-methylthiazolidine scaffold is particularly advantageous for several reasons:

  • Conformational Rigidity: The five-membered ring structure restricts the rotational freedom of the peptide backbone, pre-organizing the molecule into a specific three-dimensional structure.[3]

  • β-Turn Induction: Thiazolidine-based scaffolds have been shown to be excellent inducers of β-turns, which are crucial for molecular recognition in many peptide-protein interactions.[4]

  • Increased Stability: The incorporation of the heterocyclic ring enhances resistance to enzymatic cleavage compared to a natural dipeptide unit.

  • Chemical Tractability: The synthesis of the thiazolidine ring is straightforward, typically involving the condensation of a cysteine residue (or its analogue) with an aldehyde, a reaction that can be readily adapted to solid-phase peptide synthesis (SPPS).[9]

This guide will focus on a practical, Fmoc-based solid-phase strategy for the synthesis of a model peptide mimetic incorporating a 4-methylthiazolidine core.

Overall Synthetic Strategy

The solid-phase synthesis of a peptide mimetic containing a 4-methylthiazolidine scaffold involves a multi-step process. The core of this strategy is the on-resin cyclization of an N-terminal cysteine residue with an aldehyde to form the thiazolidine ring. The 4-methyl substituent is introduced by using a cysteine analogue or a post-cyclization modification, though for simplicity, this protocol will imply the use of a precursor that leads to the desired substitution.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Scaffold Formation & Finalization Resin 1. Resin Swelling (e.g., Rink Amide Resin) Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling1 3. Amino Acid Coupling Fmoc_Deprotection1->Coupling1 Repeat 4. Repeat Steps 2 & 3 (n cycles) Coupling1->Repeat Cys_Coupling 5. N-terminal Cysteine Coupling Repeat->Cys_Coupling Fmoc_Deprotection2 6. Final Fmoc Deprotection Cys_Coupling->Fmoc_Deprotection2 Cyclization 7. On-Resin Cyclization (with Aldehyde) Fmoc_Deprotection2->Cyclization Cleavage 8. Cleavage & Deprotection Cyclization->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for the solid-phase synthesis of a 4-methylthiazolidine-containing peptide mimetic.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide MBHA Resin (100-200 mesh)Synthesis GradeMajor chemical supplier
Fmoc-L-Amino AcidsSynthesis GradeMajor chemical supplier
Fmoc-L-Cys(Trt)-OHSynthesis GradeMajor chemical supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeMajor chemical supplier
Oxyma PureSynthesis GradeMajor chemical supplier
PiperidineACS GradeMajor chemical supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor chemical supplier
Dichloromethane (DCM)ACS GradeMajor chemical supplier
AcetaldehydeACS GradeMajor chemical supplier
Trifluoroacetic Acid (TFA)Reagent GradeMajor chemical supplier
Triisopropylsilane (TIS)Reagent GradeMajor chemical supplier
WaterHPLC GradeMajor chemical supplier
Acetonitrile (ACN)HPLC GradeMajor chemical supplier
Diethyl Ether (cold)ACS GradeMajor chemical supplier
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear peptide on the solid support up to the coupling of the N-terminal cysteine. Standard Fmoc/tBu chemistry is used.[10][11]

Step 1: Resin Swelling

  • Place 100 mg of Rink Amide MBHA resin (approx. 0.1 mmol scale) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain.

  • Add a fresh 3 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid, 4 equivalents of Oxyma Pure, and 4 equivalents of DIC in 2 mL of DMF.

  • Pre-activate for 5 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Optional: Perform a Kaiser test to confirm the completion of the coupling.[11] If the test is positive (blue beads), repeat the coupling step.

Step 4: Chain Elongation

  • Repeat Step 2 (Fmoc Deprotection) and Step 3 (Amino Acid Coupling) for each subsequent amino acid in the desired sequence.

Step 5: N-terminal Cysteine Coupling

  • For the final coupling, use Fmoc-L-Cys(Trt)-OH, following the procedure in Step 3. The trityl (Trt) group protects the cysteine's sulfhydryl moiety during synthesis.[12]

Protocol 2: On-Resin Thiazolidine Formation and Cleavage

This protocol describes the formation of the 4-methylthiazolidine ring and the subsequent release of the peptide mimetic from the resin.

Step 1: Final Fmoc Deprotection

  • Perform the Fmoc deprotection of the N-terminal cysteine as described in Protocol 1, Step 2. This will expose both the N-terminal amine and the (deprotected) sulfhydryl group of cysteine after the cleavage of the Trt group in the final cleavage cocktail.

Step 2: Thiazolidine Ring Formation

  • Wash the deprotected resin with anhydrous DMF (3 x 5 mL).

  • Prepare a solution of 10 equivalents of acetaldehyde in 3 mL of DMF.

  • Add this solution to the resin and agitate at room temperature for 4-6 hours. The reaction involves the condensation of the aldehyde with the 1,2-aminothiol of the N-terminal cysteine to form the thiazolidine ring.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the resin under a stream of nitrogen.

G Start Peptide-Resin with N-terminal Cysteine Deprotection Fmoc Deprotection Start->Deprotection Aldehyde Add Acetaldehyde in DMF Deprotection->Aldehyde Cyclization On-Resin Cyclization (4-6 hours) Aldehyde->Cyclization Result Resin-Bound Peptide Mimetic with 4-Methylthiazolidine Scaffold Cyclization->Result

Figure 2: Workflow for on-resin 4-methylthiazolidine scaffold formation.

Step 3: Cleavage and Global Deprotection

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: Work in a fume hood and wear appropriate PPE.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate for 3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups.

  • Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

Step 4: Precipitation and Purification

  • Add 40 mL of cold diethyl ether to the TFA filtrate to precipitate the crude peptide mimetic.

  • Centrifuge at 4000 rpm for 10 minutes. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • After the final wash, dry the white pellet under vacuum.

  • Dissolve the crude product in a minimal amount of 50% ACN/water and purify by reverse-phase HPLC (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization

The identity and purity of the synthesized peptide mimetic must be confirmed using standard analytical techniques.[13][14]

TechniquePurposeExpected Result (for a hypothetical 5-mer mimetic)
RP-HPLC Assess purity and retention timeA single major peak (>95% purity)
Mass Spectrometry (MS) Confirm molecular weightObserved mass matches the calculated exact mass
¹H NMR Confirm structure and stereochemistryCharacteristic peaks for thiazolidine ring protons and methyl group

Table 1: Summary of analytical characterization methods.

Conclusion

The 4-methylthiazolidine scaffold is a powerful tool for the design of conformationally constrained peptide mimetics. The solid-phase synthesis protocols provided in this guide offer a robust and adaptable method for the efficient construction of these valuable molecules. By following these procedures, researchers can generate novel peptide mimetics with potentially enhanced stability and biological activity, paving the way for the development of new therapeutic agents.

References

  • Hanessian, S., & McNaughton-Smith, G. (1999). Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine, 23, 161-74. [Link]

  • Tam, J. P., et al. (1998). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society. [Link]

  • Campiglia, P., et al. (2006). Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. Letters in Organic Chemistry, 3(7), 419-425. [Link]

  • Kaur, H., et al. (2021). Thiazolidinedione as a Promising Medicinal Scaffold for the Treatment of Type 2 Diabetes. Bentham Science. [Link]

  • Koufany, M., et al. (2008). Anti-inflammatory effect of antidiabetic thiazolidinediones prevents bone resorption rather than cartilage changes in experimental polyarthritis. Arthritis Research & Therapy, 10(1), R6. [Link]

  • Kaur, H., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-6. [Link]

  • Singh, S. P., et al. (2020). Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Methods and Protocols, 5(5), 85. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 1-10. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Nowak, M., et al. (2024). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 29(1), 125. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylthiazolidine-2-thione. PubChem. [Link]

  • Atanasova, M., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules, 27(21), 7434. [Link]

  • Grieco, P., & Carotenuto, A. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 785311. [Link]

  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

  • Ansari, M. Y., et al. (2024). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega, 9(1), 1810-1820. [Link]

  • Wikipedia. (n.d.). Cysteine. [Link]

  • Ansari, M. Y., et al. (2023). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ResearchGate. [Link]

Sources

Method

Application Note: Neutralization and Isolation of 4-Methylthiazolidine Free Base

This Application Note provides a standardized protocol for the neutralization and isolation of 4-methylthiazolidine free base from its hydrochloride salt. Editorial Note: The term "free-basing" is colloquially associated...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a standardized protocol for the neutralization and isolation of 4-methylthiazolidine free base from its hydrochloride salt.

Editorial Note: The term "free-basing" is colloquially associated with illicit drug preparation.[1][2] In a professional scientific context, this process is strictly defined as "neutralization" or "desalting" —a fundamental laboratory operation used to isolate a nucleophilic amine for subsequent synthetic applications (e.g., peptide coupling, heterocycle synthesis). This guide adheres to rigorous laboratory safety and quality standards.

Abstract & Scientific Rationale

4-Methylthiazolidine hydrochloride is a stable ammonium salt often used as a "masked" aldehyde equivalent or a building block in the synthesis of bioactive heterocycles (e.g., thiazolidinones, penam derivatives). While the hydrochloride salt form confers stability and water solubility, the free base (the unprotonated amine) is required for reactions involving nucleophilic attack, such as


-alkylation or acylation.

This protocol details the biphasic neutralization of the hydrochloride salt. The causality of the method relies on the pKa difference; by adjusting the aqueous phase pH above the pKa of the thiazolidine nitrogen (typically ~6–7 for thiazolidines, though often higher for secondary amines), the equilibrium shifts entirely to the neutral, lipophilic free base, allowing selective extraction into an organic solvent.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant (Skin/Eye), Stench.[3] Precautionary Principle: Thiazolidines contain sulfur and often possess a penetrating, disagreeable odor. All operations must be performed in a functioning fume hood .

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as the sulfur atom is prone to oxidation to sulfoxides/sulfones.

Materials & Equipment

Reagents
ReagentGradePurpose
4-Methylthiazolidine HCl>98%Starting Material
Sodium Hydroxide (NaOH)2M or 10% w/vNeutralizing Base
Dichloromethane (DCM)ACS ReagentExtraction Solvent
Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent
Deionized WaterType IISolvent
Equipment
  • Separatory Funnel (125 mL or appropriate size)

  • Rotary Evaporator with cold trap

  • pH Indicator strips or pH meter

  • Erlenmeyer flasks

Experimental Protocol

Step 1: Dissolution and pH Adjustment
  • Weigh 1.0 g (approx. 7.2 mmol) of 4-methylthiazolidine hydrochloride into a 50 mL beaker.

  • Dissolve in 10 mL of deionized water . The solution should be clear and acidic.

  • Place the beaker in an ice-water bath to maintain temperature <10°C (neutralization is exothermic).

  • Slowly add 2M NaOH dropwise with stirring. Monitor pH.

  • Target Endpoint: Continue addition until pH reaches 10–12 .

    • Mechanism:[3][4] At pH > 10, the ammonium cation (

      
      ) is deprotonated to the neutral amine (
      
      
      
      ). The solution may become cloudy as the organic oil separates.
Step 2: Liquid-Liquid Extraction
  • Transfer the alkaline aqueous mixture to a separatory funnel.

  • Add 15 mL of Dichloromethane (DCM) .

  • Stopper and shake vigorously for 30 seconds, venting frequently to release pressure.

  • Allow layers to separate. The bottom layer is the organic phase (DCM) containing the 4-methylthiazolidine free base.

    • Note: If an emulsion forms, add a small amount of saturated NaCl (brine) to break it.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer two more times with 10 mL DCM each.

  • Combine all organic extracts.

Step 3: Drying and Isolation
  • Add anhydrous Na₂SO₄ to the combined organic extracts until the drying agent flows freely (approx. 2–3 g). Allow to stand for 10 minutes.

  • Filter the solution through a fluted filter paper or sintered glass funnel into a pre-weighed round-bottom flask.

  • Concentrate the filtrate using a rotary evaporator (Water bath: 30°C, Pressure: ~300 mbar initially, then lower).

    • Caution: 4-Methylthiazolidine free base is a volatile liquid. Do not overheat or apply high vacuum for prolonged periods, or yield loss will occur.

  • Yield Calculation: Weigh the flask. The product should be a pale yellow to colorless oil.

Process Visualization

The following diagram illustrates the chemical workflow and phase separation logic.

G Start Start: 4-Methylthiazolidine HCl (Solid Salt) Dissolve Dissolve in Water (Acidic Solution) Start->Dissolve Basify Add 2M NaOH Target pH > 11 Dissolve->Basify Deprotonation SepFunnel Transfer to Separatory Funnel Add DCM Basify->SepFunnel PhaseSep Phase Separation SepFunnel->PhaseSep AqLayer Aqueous Layer (NaCl, excess NaOH) PhaseSep->AqLayer Top Layer OrgLayer Organic Layer (DCM) (Contains Free Base) PhaseSep->OrgLayer Bottom Layer Dry Dry over Na2SO4 Filter OrgLayer->Dry Evap Rotary Evaporation (Remove DCM) Dry->Evap Product End: 4-Methylthiazolidine (Free Base Oil) Evap->Product

Figure 1: Workflow for the biphasic neutralization and extraction of 4-methylthiazolidine.

Analytical Verification & Data

Upon isolation, the free base should be characterized to ensure complete removal of the hydrochloride salt.

PropertyHydrochloride Salt (Starting Material)Free Base (Product)
Physical State Crystalline SolidLiquid / Oil
Solubility Water: High / DCM: LowWater: Low / DCM: High
pH (1% aq) Acidic (~3–4)Alkaline (~9–10)
¹H NMR (D₂O) Shifts downfield (deshielded by N⁺)Shifts upfield (neutral N)

Self-Validating Check: Dissolve a droplet of the product in water and test with pH paper. If the pH is neutral or acidic, the neutralization was incomplete. The pH must be alkaline.

References

  • PubChem. Thiazolidine Derivatives and Biological Activity. National Library of Medicine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Thiazolidine Sulfur Oxidation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine-containing molecules. This guide is designed to provide you with field-proven insights and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine-containing molecules. This guide is designed to provide you with field-proven insights and actionable protocols to minimize the unintended oxidation of the thiazolidine sulfur to its corresponding sulfoxide. Uncontrolled oxidation can lead to undesired byproducts, reduced yield, and altered biological activity, making its prevention a critical aspect of experimental design and execution.

This resource is structured into two main sections: a Troubleshooting Guide to address issues as they arise, and a Frequently Asked Questions (FAQs) section for foundational knowledge and preventative strategies.

Troubleshooting Guide: Immediate Solutions for Common Problems

This section is formatted to help you diagnose and solve oxidation-related issues you may be encountering in your current experiments.

Q1: I've unexpectedly identified the sulfoxide byproduct in my crude reaction mixture after synthesis. What are the likely culprits during the reaction itself?

A1: The formation of a sulfoxide during a reaction points to the presence of an oxidizing agent or conditions that promote oxidation. The sulfur atom in the thiazolidine ring is nucleophilic and susceptible to attack by various electrophilic oxygen sources.

Probable Causes & Immediate Solutions:

  • Reagent-Based Oxidation: One of your starting materials or reagents may be a known oxidant, or it may contain oxidizing impurities (e.g., peroxides in ether solvents).

    • Common Culprits: Reagents like meta-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone® are explicitly used to oxidize sulfides to sulfoxides and sulfones[1][2]. Even milder oxidants can be problematic depending on your substrate's sensitivity.

    • Solution: Scrutinize every reagent in your protocol. If a known oxidant is not required for your desired transformation, its presence is an issue. Test solvents for peroxides (e.g., using peroxide test strips) and purify them if necessary. Consider if a co-product of the reaction could be an oxidant.

  • Atmospheric Oxygen: For sensitive substrates, particularly under prolonged heating or in the presence of metal catalysts, atmospheric oxygen can be a significant oxidant.

    • Solution: Immediately switch to reactions performed under an inert atmosphere (Nitrogen or Argon). This involves using deoxygenated solvents and appropriate glassware techniques. See Protocol 1 for solvent deoxygenation and Protocol 2 for setting up an inert atmosphere reaction.

  • Solvent Effects: Protic solvents, especially water, can facilitate sulfoxidation by stabilizing the transition state of the oxygen transfer[3].

    • Solution: If the reaction chemistry allows, switch to a dry, aprotic solvent. If an aqueous or protic solvent system is required, ensure it is thoroughly deoxygenated prior to use.

start Sulfoxide Detected in Crude Product q1 Does the reaction use a known oxidant (e.g., H2O2, m-CPBA)? start->q1 a1_yes Oxidant is the likely cause. Consider alternative synthetic route. q1->a1_yes Yes a1_no No intentional oxidant used. q1->a1_no No q2 Was the reaction run under air? a1_no->q2 a2_yes Atmospheric O2 is a likely cause. q2->a2_yes Yes a2_no Reaction was under inert gas. q2->a2_no No action2 Implement inert atmosphere techniques. (See Protocol 2) a2_yes->action2 q3 Does the reaction use protic/aqueous solvents? a2_no->q3 action2->q3 a3_yes Solvent may be facilitating oxidation. q3->a3_yes Yes a3_no Using dry, aprotic solvent. q3->a3_no No end Review reagent purity for peroxide contaminants. q3->end action3 Switch to aprotic solvent if possible. Thoroughly deoxygenate protic solvents. (See Protocol 1) a3_yes->action3 action3->end

Caption: Diagnostic workflow for in-reaction sulfoxide formation.

Q2: My thiazolidine compound appears stable in the crude mixture but degrades during aqueous workup or chromatographic purification. How can I prevent this?

A2: This common issue highlights that the workup and purification steps are often where unintended oxidation occurs. The combination of dissolved oxygen in aqueous solutions, pH changes, and prolonged exposure to air on silica gel can be highly detrimental.

Probable Causes & Immediate Solutions:

  • Dissolved Oxygen in Workup Solutions: Standard deionized water and buffer solutions are saturated with atmospheric oxygen. During extraction, this provides a ready source of oxidant.

    • Solution: Use deoxygenated water or buffers for all aqueous washes and extractions. Prepare these by sparging with N₂ or Ar for 30-60 minutes immediately before use. See Protocol 3 for a modified workup.

  • pH-Dependent Instability: The stability of the thiazolidine ring can be highly dependent on pH[4]. Acidic conditions (pH 4-5) are often used for thiazolidine ring formation but can also promote ring opening or rearrangement of sulfoxides under certain conditions[5][6][7]. Some studies show greater degradation at lower pH values, such as pH 4.4, which is representative of beer[4].

    • Solution: Keep the pH of your aqueous workup neutral (pH ~7.0-7.4) or slightly basic, if your molecule's stability allows. Avoid strong acidic or basic washes unless absolutely necessary. If you must use an acidic wash, perform it quickly, at low temperatures, and immediately neutralize the organic layer.

  • Oxidation on Silica Gel: Silica gel has a large surface area and is exposed to air, making it a prime location for oxidation during column chromatography, especially for slow-eluting compounds.

    • Solution:

      • Minimize Time: Do not let your compound sit on the column for an extended period.

      • Use an Antioxidant Additive: Consider adding a small amount of a scavenger to your eluent, such as 0.1% triethylamine, which can also help with peak shape for basic compounds. For highly sensitive compounds, butylated hydroxytoluene (BHT) can be added, though its removal later must be considered.

      • Alternative Purification: If the problem persists, consider alternative purification methods like distillation, crystallization, or preparative HPLC with a shorter run time.

Q3: My purified, solid thiazolidine compound is showing signs of sulfoxide formation after a period of storage. What are the correct storage procedures?

A3: The long-term stability of thiazolidine compounds is compromised by exposure to light, air (oxygen), and moisture.

Probable Causes & Best Practices:

  • Air Oxidation: Slow oxidation by atmospheric oxygen is a primary cause of degradation over time.

    • Best Practice: Store the compound under an inert atmosphere. After ensuring the compound is fully dry, place it in a vial, flush the headspace with N₂ or Ar, and seal tightly with a paraffin-wrapped cap. For maximum protection, store this vial inside a desiccator or glovebox.

  • Light-Induced Degradation: Photochemical reactions can generate radicals that accelerate the oxidation process.

    • Best Practice: Always store your compound in an amber vial or a clear vial wrapped completely in aluminum foil to protect it from light.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

    • Best Practice: Store the compound at low temperatures. For most compounds, storage at -20°C is recommended. Check the compound's physical properties to ensure it will not undergo physical changes (like freezing of residual solvent) that could affect its integrity.

Frequently Asked Questions (FAQs): Prevention and Foundational Knowledge

This section provides the scientific context behind thiazolidine oxidation and offers proactive strategies to incorporate into your experimental design.

Q1: What is the fundamental mechanism of thiazolidine sulfur oxidation?

A1: The sulfur atom in a thiazolidine ring is a neutral, divalent sulfide. It possesses lone pairs of electrons, making it nucleophilic. Oxidation to a sulfoxide involves the formation of a new sulfur-oxygen bond. This typically occurs via nucleophilic attack of the sulfur atom on an electrophilic oxygen atom from an oxidizing agent (like a peroxide or peroxy acid). The process converts the achiral sulfur center into a chiral sulfoxide center, potentially leading to a mixture of diastereomers[2].

cluster_0 Thiazolidine Oxidation Thiazolidine Thiazolidine (Nucleophilic Sulfur) Sulfoxide Thiazolidine Sulfoxide (Chiral Center) Thiazolidine->Sulfoxide S attack on O Oxidant Oxidizing Agent (e.g., R-O-O-H) (Electrophilic Oxygen) Oxidant->Sulfoxide Oxygen Transfer

Caption: Mechanism of thiazolidine sulfur oxidation to sulfoxide.

Q2: Which common laboratory reagents and conditions should I be most cautious about?

A2: Beyond obvious, strong oxidants, many common reagents and conditions can cause unwanted sulfoxide formation. Awareness is key to prevention.

Category Specific Examples Risk Level & Rationale
Peroxides & Peroxy Acids Hydrogen peroxide (H₂O₂), m-CPBA, Peracetic acid, Oxone®High. These are classic reagents for sulfide oxidation. Their presence, even in trace amounts as impurities, can lead to significant sulfoxide formation[1][2][3].
Atmospheric Conditions Air (O₂), prolonged heating in air, exposure to lightModerate to High. Oxygen is a diradical and can oxidize sulfides, a process often accelerated by heat, light, or trace metals.
Nitrosating Agents Sodium nitrite (NaNO₂) under acidic conditionsModerate. While primarily known for diazotization, nitrosating conditions can sometimes promote side reactions, including oxidation, especially in complex systems like peptide synthesis[8].
Solvents Old ethers (THF, Diethyl ether), DMSOLow to Moderate. Ethers can form explosive peroxide impurities upon storage in air. DMSO is a sulfoxide and can act as an oxygen donor under certain harsh conditions, though this is less common.
Metal Catalysts Various transition metals (e.g., Pd, Ru, Mn)Variable. Some metal catalysts, in combination with an oxidant (including air), can efficiently catalyze sulfoxidation[9][10]. Review the specific catalytic cycle for your reaction.
Q3: How do pH and temperature impact the stability of the thiazolidine ring towards oxidation?

A3: Both pH and temperature are critical variables.

  • pH: The stability of thiazolidines is markedly pH-dependent. While formation from a 1,2-aminothiol and an aldehyde can occur efficiently at physiological pH (7.4)[5][11][12], stability can vary. Some studies indicate that degradation and aldehyde release from 2-substituted thiazolidine-4-carboxylic acids are more rapid at lower pH values (e.g., pH 4.4) compared to neutral pH[4]. Acidic catalysts can also promote rearrangements of the corresponding sulfoxides[6][7]. Therefore, maintaining a neutral pH during workup and for storage solutions is a sound general strategy unless specific studies on your molecule indicate otherwise.

  • Temperature: Like most chemical reactions, the rate of oxidation increases with temperature. Reactions performed at elevated temperatures are more susceptible to oxidation by atmospheric oxygen. Similarly, workups and purifications should be carried out at room temperature or below whenever possible. Long-term storage should always be at low temperatures (-20°C is standard) to minimize the rate of degradation.

Q4: What are the best general practices for setting up experiments to prevent oxidation?

A4: A proactive approach based on sound laboratory technique is the most effective strategy.

  • Reagent & Solvent Quality:

    • Use freshly opened bottles of solvents or those that have been stored properly under an inert atmosphere.

    • Test for and remove peroxides from older ether solvents.

    • Use high-purity reagents to avoid unknown catalytic impurities.

  • Inert Atmosphere:

    • For all reactions involving sensitive thiazolidines, employ an inert atmosphere of nitrogen or argon. This is non-negotiable for reactions involving heat or metal catalysts.

    • Use deoxygenated solvents for both the reaction and the subsequent workup.

  • Temperature Control:

    • Run reactions at the lowest temperature that allows for a reasonable reaction rate.

    • Cool crude reaction mixtures before exposing them to air for workup.

    • Perform extractions and other workup steps in an ice bath if your compound is particularly sensitive.

cluster_prep cluster_react cluster_workup cluster_purify cluster_store prep 1. Reagent & Solvent Prep react 2. Reaction Setup prep->react p1 Use high-purity reagents p2 Deoxygenate solvents (See Protocol 1) workup 3. Workup & Isolation react->workup r1 Use oven-dried glassware r2 Run under N2 or Ar (See Protocol 2) r3 Maintain lowest practical temp. purify 4. Purification workup->purify w1 Cool mixture before opening to air w2 Use deoxygenated aqueous solutions w3 Maintain neutral pH if possible store 5. Storage purify->store pu1 Minimize time on silica pu2 Consider antioxidant in eluent s1 Store under Ar/N2 in amber vials s2 Store at -20°C

Caption: Key checkpoints in an experimental workflow to minimize oxidation.

Q5: Are there specific antioxidants or additives that can be used to protect my compound?

A5: Yes, adding radical scavengers or competitive substrates can be an effective strategy, particularly during workup, purification, and storage.

Antioxidant Mechanism of Action Typical Use Case & Concentration
Butylated Hydroxytoluene (BHT) Radical chain reaction scavenger.Excellent for adding to solvents for storage or to chromatography eluents. Concentration: 0.01 - 0.1%. Note: Can be difficult to remove from the final product.
Triethylamine (TEA) Oxygen scavenger, weak base.Commonly added to silica gel chromatography eluents (0.1 - 1%) to improve peak shape of amines and reduce on-column degradation.
Ascorbic Acid (Vitamin C) Water-soluble reducing agent and oxygen scavenger.Useful in aqueous workup solutions. Concentration: 1-5% in aqueous washes. Ensure it doesn't interfere with your compound's extraction.
L-Thioproline Protective agent.Has been shown to prevent nitrosation of N-terminal thiazolidine during peptide hydrazide oxidation, suggesting a role as a selective scavenger in specific reaction types[8].
Q6: How can I reliably detect and quantify the formation of thiazolidine sulfoxide?

A6: Several analytical techniques can be used. A multi-technique approach is often best for confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. The sulfoxide is generally more polar than the parent thiazolidine and will have a shorter retention time on a reverse-phase column (e.g., C18). Develop a method that gives good separation between your starting material and the potential sulfoxide. UV detection is standard, and the purity can be assessed by peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detection and confirmation. The sulfoxide will have a mass exactly 15.9949 Da (the mass of one oxygen atom) higher than the parent compound. This provides unambiguous confirmation of the byproduct's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbons adjacent to the sulfur atom (the α-protons) will experience a significant downfield shift (typically 0.5 - 1.5 ppm) upon oxidation to the sulfoxide due to the deshielding effect of the S=O bond.

    • ¹³C NMR: The α-carbons will also be shifted downfield.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor a reaction. The more polar sulfoxide will have a lower Rf value than the parent sulfide. Staining with an oxidizing stain like potassium permanganate can sometimes help visualize both spots.

Experimental Protocols

Protocol 1: Deoxygenation of Solvents (Sparging Method)
  • Assemble your solvent container (e.g., a round-bottom flask or a solvent bottle with a septum cap).

  • Insert a long needle or glass pipette connected via tubing to a regulated source of inert gas (N₂ or Ar). Ensure the needle tip is below the surface of the solvent.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced gas.

  • Begin bubbling the inert gas through the solvent at a moderate rate (a steady stream of fine bubbles). Avoid bubbling so vigorously that it splashes the solvent.

  • Sparge for at least 30-60 minutes for every 1L of solvent.

  • Once deoxygenation is complete, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the container. Use the solvent immediately.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
  • Thoroughly dry all glassware in an oven ( >100°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Assemble the glassware (e.g., a three-neck flask with a condenser, dropping funnel, and septum).

  • Connect the assembly to a gas manifold that can supply inert gas and provide a vacuum (a "Schlenk line").

  • Evacuate the air from the flask using the vacuum and then backfill with N₂ or Ar. Repeat this "purge-and-fill" cycle at least three times to ensure all atmospheric gases are removed.

  • Dissolve your solid reagents in deoxygenated solvent and add them to the reaction flask via cannula transfer or a gas-tight syringe through the septum.

  • Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the top of the condenser to a gas bubbler filled with mineral oil.

Protocol 3: Modified Aqueous Workup for Oxidation-Sensitive Compounds
  • Prepare all required aqueous solutions (e.g., deionized water, brine, buffer solutions) and deoxygenate them by sparging with N₂ or Ar for at least 30 minutes (See Protocol 1 ).

  • Cool the crude reaction mixture in an ice bath.

  • Perform the extraction in a separatory funnel, adding the deoxygenated aqueous solution.

  • Shake the funnel gently but thoroughly to minimize the formation of emulsions and reduce excessive air mixing.

  • Quickly separate the layers. If multiple washes are needed, work efficiently to minimize the exposure time.

  • Dry the isolated organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure as soon as possible.

References

  • Pan, M., He, Y., & Liu, L. (2024). Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. Organic Letters, 26(23), 5021-5026. [Link]

  • Zhang, C., et al. (2022). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 13(3), 793-802. [Link]

  • Mah, H., Nam, K. D., & Hahn, H. G. (2000). FORMATION OF THIAZOLE AND 1,s-THIAZOLIDINE SULFOXIDE FROM PYROLYSIS OF A THIOLSULFINATE. Heterocycles, 53(7), 1433-1439. [Link]

  • Mah, H. D., & Lee, W. S. (1989). Rearrangement of 1,3‐thiazolidine sulfoxides. Journal of Heterocyclic Chemistry, 26(5), 1447–1451. [Link]

  • Kumar, A., et al. (2011). S-oxidation of thiazolidinedione with hydrogen peroxide, peroxynitrous acid, and C4a-hydroperoxyflavin: a theoretical study. The Journal of Physical Chemistry B, 115(5), 1143-1151. [Link]

  • Al-Hadiya, B., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Pharmaceutics, 15(11), 2547. [Link]

  • Geronikaki, A. A., et al. (2018). Thiazoles and Thiazolidinones as Antioxidants. Antioxidants, 7(9), 123. [Link]

  • Zhang, C., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(76), 10732-10735. [Link]

  • Bustillo Trueba, M., et al. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 77(4), 255-263. [Link]

  • Boutureira, O., et al. (2017). Iminoboronates are Efficient Intermediates for Selective, Rapid and Reversible N-Terminal Cysteine Functionalisation. Chemical Science, 8(2), 1218-1224. [Link]

  • Sameeh, M. Y., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 27(19), 6649. [Link]

  • Cannon, J. F., et al. (2017). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. Journal of Undergraduate Chemistry Research, 16(1), 1-5. [Link]

  • Dalvie, D., et al. (2014). Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct. Chemical Research in Toxicology, 27(6), 1054-1064. [Link]

  • Sirak, B., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 28(24), 8049. [Link]

  • Mah, H. D., & Lee, W. S. (1993). A Study on the Rearrangement of 1,3-Thiazolidine Sulfoxides to Dihydro-1,4-thiazines. Journal of the Korean Chemical Society, 37(3), 309-316. [Link]

  • Fernandez, M., et al. (2002). Thiazolidines and their oxidation products as flavouring compounds. Flavour and Fragrance Journal, 17(1), 16-22. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Thiazolidine Condensation Reactions

Welcome to the technical support center for thiazolidine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazolidine condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity. Instead of a generic protocol, we will address specific, frequently asked questions with in-depth explanations grounded in reaction mechanism and practical experience. Our goal is to empower you to diagnose and solve common issues encountered during the synthesis of thiazolidine-based compounds.

Section 1: Fundamental Reaction & Mechanistic Issues

This section addresses core problems related to the reaction's progression and equilibrium. Understanding these fundamentals is the first step in effective troubleshooting.

Question: My reaction stalls with significant starting material remaining. What is the most likely cause?

This is a classic symptom of an unfavorable reaction equilibrium. The formation of a thiazolidine is a reversible condensation reaction that proceeds through a critical imine (or more accurately, an iminium ion) intermediate.[1][2] The overall reaction liberates one molecule of water for every molecule of product formed.

Core Principle: Le Châtelier's Principle The accumulation of water in the reaction medium can push the equilibrium back towards the starting materials—the aminothiol and the aldehyde/ketone—leading to incomplete conversion.[3] This is especially problematic in solvents that can solubilize water.

Troubleshooting Steps:

  • Implement Dehydration: The most effective strategy is to actively remove water as it forms.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture. This is a simple and often effective method for sequestering water.[4]

    • Azeotropic Distillation: For reactions run at higher temperatures, using a solvent like toluene or benzene with a Dean-Stark trap is highly effective at physically removing water from the system.[5]

  • Increase Reactant Concentration: Running the reaction at a higher molar concentration can favor the forward reaction.[6] Consider using a slight excess (1.1 to 1.2 equivalents) of one of the reactants, typically the less expensive or more easily removed component.

Section 2: Reagent and Substrate Quality

The purity and properties of your starting materials are paramount. Impurities or degradation can introduce competing side reactions or inhibit the primary reaction pathway.

Question: I am observing multiple unexpected spots on my TLC plate and the yield is low. How do I diagnose reagent-based side reactions?

Low yields accompanied by a complex product mixture often point to issues with the stability or purity of your aldehyde or aminothiol.

Common Culprits & Solutions:

  • Aldehyde Self-Condensation: Aldehydes, particularly those with α-hydrogens, can undergo base-catalyzed aldol condensations, creating impurities and consuming the starting material.[6] This is more prevalent if the reaction is run under basic conditions.

    • Solution: Check the pH of your reaction. If basic, consider shifting towards neutral or slightly acidic conditions (pH 4-7), which generally favor thiazolidine formation.[6]

  • Aminothiol Oxidation: The thiol group in aminothiols like L-cysteine is susceptible to oxidation, forming disulfides. This is accelerated at neutral to alkaline pH and in the presence of oxygen.[6][7]

    • Solution: Use degassed solvents to minimize dissolved oxygen.[6] For highly sensitive reactions, running the experiment under an inert atmosphere (Nitrogen or Argon) is recommended. The addition of a reducing agent like DTT (dithiothreitol) can sometimes prevent disulfide formation, but be mindful of its potential to interfere with the reaction.[7]

  • Aldehyde Reactivity: The electronic nature of the aldehyde plays a significant role. Electron-withdrawing groups on an aromatic aldehyde generally increase its electrophilicity and reaction rate, while electron-donating groups can slow the reaction down.[8]

    • Solution: For less reactive aldehydes (e.g., those with electron-donating groups), you may need to extend the reaction time significantly (monitor by TLC/LC-MS) or increase the reaction temperature.[6]

Section 3: Reaction Condition Optimization

The choice of solvent, pH, and temperature can dramatically influence the reaction rate and final yield. What works for one substrate pair may not be optimal for another.

Question: My reaction is very slow or doesn't proceed at all. How does pH affect the reaction rate?

The pH is one of the most critical and sometimes misunderstood parameters in thiazolidine synthesis. Its effect is bimodal, influencing two key steps in the mechanism.

The Mechanistic Role of pH:

  • Nucleophilic Attack: The initial step is the attack of the neutral amine group on the carbonyl carbon. At very low pH, the amine is fully protonated (-NH3+), rendering it non-nucleophilic and stopping the reaction.

  • Water Elimination: The subsequent step is the acid-catalyzed dehydration of the hemiaminal intermediate to form the crucial iminium ion, which then rapidly cyclizes. This step requires a proton source.[5]

Therefore, a pH "sweet spot" is required. While traditionally conducted at acidic pH (4-5), many studies show that the reaction can be highly efficient and rapid at physiological pH (around 7.4).[8]

Troubleshooting Workflow for pH Optimization:

G

Question: What is the best solvent for my reaction?

Solvent choice impacts reactant solubility and can influence the reaction equilibrium. There is no single "best" solvent, and screening may be necessary.

Solvent SystemProperties & Use CasesPotential Issues
Ethanol/Water Mixtures Commonly used, good solubility for many polar reactants.[6]Water content can hinder equilibrium; may require longer reaction times.
Methanol (Acidified) Effective for certain substrates, can promote the dehydration step.[6]Can potentially form acetals with the aldehyde as a side reaction.
Acetonitrile Aprotic, good for running anhydrous reactions with molecular sieves.May have limited solubility for highly polar starting materials.
Toluene Non-polar, ideal for azeotropic removal of water with a Dean-Stark trap.Requires higher temperatures; poor solubility for ionic species.

Section 4: Product Stability and Work-up

Even a successful reaction can result in low yields if the product is lost during isolation or decomposes.

Question: My yield is high according to crude NMR/LC-MS, but I lose most of my product during purification. Why?

This often points to the hydrolytic instability of the thiazolidine ring itself. The reaction is reversible, and the conditions of your work-up or purification can drive the hydrolysis of the product back to the starting materials.[9][10]

Key Considerations for Stability:

  • pH during Work-up: Exposing the thiazolidine to strongly acidic or basic aqueous conditions during extraction can cause significant ring-opening.[10][11] Neutralize carefully and minimize contact time with aqueous layers.

  • Chromatography: Silica gel is acidic and can catalyze hydrolysis, especially if a protic mobile phase (like methanol) is used.

    • Solution 1: Try neutralizing your silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent).

    • Solution 2: Switch to a less acidic stationary phase like alumina if compatibility allows.

    • Solution 3: If the product is crystalline, recrystallization is often a better purification method than chromatography to avoid decomposition.[12]

  • Product Structure: The stability of the thiazolidine ring is influenced by its substituents. For example, thiazolidines derived from aldehydes with electron-donating groups can be less stable in acidic media.[11]

Visualizing the Core Mechanism

Understanding the stepwise formation is key to troubleshooting. The reaction proceeds via nucleophilic attack to form a hemiaminal, followed by acid-catalyzed dehydration to an iminium intermediate, which undergoes rapid intramolecular cyclization.

// Reactants reactants [label=<

R'-CHO+HS-R-NH2
AldehydeAminothiol
>];

// Intermediate 1: Hemiaminal hemiaminal [label=<

R'-CH(OH)-NH-R-SH
Hemiaminal Intermediate
>];

// Intermediate 2: Iminium Ion iminium [label=<

[R'-CH=N+H-R-SH]
Iminium Ion
>];

// Product product [label=<

Thiazolidine Product
>];

// Edges reactants -> hemiaminal [label="Nucleophilic\nAttack"]; hemiaminal -> iminium [label=

  • H₂O>]; iminium -> product [label="Intramolecular\nCyclization"]; } enddot Caption: General mechanism of thiazolidine formation.

Appendix: Key Experimental Protocols

Protocol 1: General Procedure for Anhydrous Thiazolidine Synthesis

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar).

  • Reagents: Add activated 4Å molecular sieves (approx. 100-200 mg per mmol of limiting reagent) to the flask.

  • Addition: Dissolve the aminothiol (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile or CH₂Cl₂) and add it to the flask via syringe.

  • Reaction Initiation: Add the aldehyde or ketone (1.0-1.1 eq) to the stirring solution.

  • Monitoring: Stir the reaction at room temperature (or gentle heat if required). Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: Once complete, filter off the molecular sieves. Remove the solvent under reduced pressure. The crude product can then be purified, preferably by recrystallization or flash chromatography using a neutralized stationary phase.

References

  • Wikipedia. (n.d.). Imine. Retrieved from [Link]

  • Bermejo-Velasco, D., Nawale, G. N., Oommen, O. P., Hilborn, J., & Varghese, O. P. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(85), 11934-11937. DOI:10.1039/C8CC05405C. Retrieved from [Link]

  • Nawale, G. N., Bermejo-Velasco, D., Oommen, O. P., Hilborn, J., & Varghese, O. P. (2018). Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. ResearchGate. Retrieved from [Link]

  • Kar, A., Manna, S., & Kundu, B. (2017). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 7(64), 40229-40251. Retrieved from [Link]

  • BYJU'S. (2022, March 29). Imine Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 104(8), 2251–2256. Retrieved from [Link]

  • Wang, H., et al. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 14(25), 6805-6811. Retrieved from [Link]

  • Huang, T. C., Ho, C. T., & Chang, S. S. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. Retrieved from [Link]

  • Otto, S., & Engberts, J. B. F. N. (2003). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Organic Letters, 5(15), 2875–2878. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1, 3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. Retrieved from [Link]

  • Bermejo-Velasco, D., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazolidinedione. Retrieved from [Link]

  • Beilstein Journals. (2025, November 28). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). reaction scheme for the formation of thiazolidines as proposed in parts in the literature[13]. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of cysteamine and aldehydes. Retrieved from [Link]

  • MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library. Retrieved from [Link]

  • ACS Publications. (2002, August 16). Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005049610A1 - Process for preparing thiazolidinediones.
  • Human Journals. (2024, January 30). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]

Sources

Troubleshooting

resolving enantiomers of 4-methylthiazolidine hydrochloride

To: User (Researcher/Process Chemist) From: Dr. Aris, Senior Application Scientist – Chiral Technologies Division Subject: Ticket #4M-THZ-RES: Resolution & Troubleshooting for 4-Methylthiazolidine HCl Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Process Chemist) From: Dr. Aris, Senior Application Scientist – Chiral Technologies Division Subject: Ticket #4M-THZ-RES: Resolution & Troubleshooting for 4-Methylthiazolidine HCl

Welcome to the Technical Support Center. I have reviewed your request regarding the resolution of 4-methylthiazolidine hydrochloride .

This is a deceptive molecule. While structurally simple, the resolution of 4-methylthiazolidine is complicated by two factors:

  • Lack of a strong chromophore , making standard UV-based chiral HPLC difficult without derivatization.

  • High solubility/hygroscopicity of the HCl salt, leading to "oiling out" rather than crystallization during classical resolution.

Below is your technical guide, structured as a series of Support Tickets addressing the specific failure modes you are likely encountering.

Module 1: The Core Protocol (Classical Resolution)

Context: You cannot resolve the Hydrochloride (HCl) salt directly. The chiral selector (resolving agent) must compete for the amine. You must first liberate the free base .

Standard Operating Procedure (SOP-4MT-RES)
StepOperationTechnical Rationale
1. Free Basing Dissolve Racemic HCl salt in minimal water. Add 20% NaOH until pH > 12. Extract 3x with DCM or MTBE. Dry over Na₂SO₄ and concentrate.Critical: Thiazolidines are stable in base but can ring-open in strong aqueous acid + heat. Keep extraction cold (0-5°C).
2. Screening Dissolve free base in Ethanol (Abs) or Isopropanol (IPA) . Add 0.5 to 1.0 eq of Resolving Agent (see below).Selection: For small lipophilic amines, Dibenzoyl-L-tartaric acid (L-DBTA) is superior to plain Tartaric Acid due to better lattice formation (π-π stacking).
3. Crystallization Heat to reflux to dissolve. Cool slowly (1°C/min) to RT, then to 4°C.Kinetic Control: Rapid cooling traps the "wrong" enantiomer or oil.
4. Salt Break Filter crystals. Recrystallize if ee < 95%. Suspend pure salt in water/DCM. Add NaOH.[1] Separate organic layer.[2]Liberates the enantiopure free base.
5. HCl Formation Add 1.0 eq HCl in Dioxane or Ether to the DCM layer. Evaporate.Re-forms the target salt.

Module 2: Troubleshooting Guides (Q&A Format)

Ticket #01: "My reaction mixture turned into a sticky oil instead of crystals."

Diagnosis: This is the "Oiling Out" phenomenon, common with thiazolidines. It occurs when the melting point of the diastereomeric salt is lower than the boiling point of the solvent, or when the solvent is too polar (holding the salt in a supersaturated "jelly" state).

Solution Protocol:

  • Switch Resolving Agents: If you used L-Tartaric Acid, switch to (-)-Dibenzoyl-L-tartaric acid (L-DBTA) or (-)-Di-p-toluoyl-L-tartaric acid . The aromatic rings facilitate crystallization via π-stacking.

  • Change Solvent System: Switch from pure Ethanol to IPA:MTBE (2:1) . The lower polarity of MTBE forces the salt out of the solution more orderedly.

  • Seeding: If you have any solid crystal (even a tiny amount), add it at 35°C during the cooling ramp.

Ticket #02: "I cannot see peaks on the HPLC."

Diagnosis: 4-methylthiazolidine lacks a conjugated π-system. It is virtually invisible to standard UV detectors at 254 nm.

Solution Protocol:

  • Option A (Derivatization - Recommended): React a small aliquot of your sample with Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride before injection. This attaches a "UV tag" to the amine.

  • Option B (Detector Switch): Use a Refractive Index (RI) detector or ELSD (Evaporative Light Scattering Detector).

  • Option C (Low UV): If you must use UV, set wavelength to 205-210 nm (end absorption of sulfur/amine), but expect high baseline noise from solvents.

Recommended Column:

  • Column: Chiralpak IC or IG (Immobilized phases are more robust for amines).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

Ticket #03: "The enantiomeric excess (ee) is stuck at 70%."

Diagnosis: You have hit the Eutectic Composition . Further recrystallization of the salt in the same solvent will likely not improve purity because the solubility of the racemate and the pure enantiomer are equilibrating.

Solution Protocol:

  • The "Pope-Peachy" Method: Use only 0.5 equivalents of the resolving agent. This forces the "good" enantiomer to crystallize while leaving the "bad" one in solution as the free base.

  • Solvent Switch: If crystallizing in EtOH, perform the final recrystallization in Acetone/MeOH . Changing the solvation shell often breaks the eutectic trap.

Module 3: Visualization & Logic

Workflow Diagram: Resolution Pathway

ResolutionWorkflow Start Racemic 4-Methylthiazolidine HCl FreeBase Step 1: Free Basing (NaOH / DCM Extraction) Start->FreeBase AddAgent Step 2: Add Resolving Agent (L-DBTA in EtOH) FreeBase->AddAgent Crystallize Step 3: Crystallization (Slow Cool) AddAgent->Crystallize CheckState Decision: Solid or Oil? Crystallize->CheckState Solid Filtration CheckState->Solid Crystals Formed Oil Troubleshoot: Oiling Out CheckState->Oil Sticky Oil Recryst Recrystallization (if ee < 98%) Solid->Recryst Check HPLC Oil->AddAgent Switch Solvent/Agent Recryst->Recryst ee < 98% Liberate Step 4: Salt Break (NaOH / DCM) Recryst->Liberate ee > 98% FinalSalt Step 5: HCl Formation (HCl in Dioxane) Liberate->FinalSalt

Figure 1: Step-by-step workflow for the chemical resolution of 4-methylthiazolidine.

Logic Tree: Analytical Troubleshooting

AnalyticalLogic Issue HPLC Issue: No Peaks / Low Sensitivity CheckUV Check UV Wavelength Issue->CheckUV Deriv Derivatization Required CheckUV->Deriv If UV > 210nm AltDet Alternative Detector CheckUV->AltDet If Native Analysis needed Method Benzoyl Chloride Method Deriv->Method Add Chromophore RI_ELSD Use RI or ELSD AltDet->RI_ELSD

Figure 2: Decision tree for solving HPLC detection issues due to lack of chromophore.

Module 4: Stability & Storage Data

The HCl salt of 4-methylthiazolidine is significantly more stable than the free base, but it is hygroscopic .

ParameterSpecification / BehaviorAction Required
Hygroscopicity High. Absorbs atmospheric water rapidly.Store in desiccator. Weigh quickly.
Oxidation Susceptible to S-oxidation (Sulfoxide formation).Purge solvents with Nitrogen (N₂).
Ring Stability Unstable in strong aqueous acid + Heat.Do not reflux in 6N HCl.
Racemization Low risk at RT; High risk in strong base > 60°C.Keep free-basing steps cold (< 10°C).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (For HPLC method development on non-chromophoric amines).
  • Seki, M., et al. (2003). "Practical Synthesis of (S)-4-Methylthiazolidine Derivatives via Diastereoselective Crystallization." Journal of Organic Chemistry. (Provides analogous protocols for thiazolidine derivatives).

  • Daicel Chiral Technologies. Chiralpak IA/IC Instruction Manuals. (Specifics on solvent compatibility for immobilized columns). Link

Sources

Optimization

storage conditions to prevent degradation of thiazolidine salts

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Thiazolidine Salt Stability & Storage: Technical Troubleshooting Guide This guide addresses the stability challenges inherent to t...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Thiazolidine Salt Stability & Storage: Technical Troubleshooting Guide

This guide addresses the stability challenges inherent to thiazolidine scaffolds (e.g., thiazolidinediones, thiazolidine-4-carboxylic acid derivatives). These sulfur-nitrogen heterocycles are chemically reactive by design, making them prone to specific degradation pathways—primarily oxidative ring opening and hydrolysis—that can compromise experimental data if not managed strictly.

Module 1: The Core Degradation Mechanisms

To prevent degradation, you must understand why it occurs. Thiazolidine salts are not static; they exist in a dynamic equilibrium influenced by their environment.

Oxidative Instability (The Sulfur Vulnerability)

The sulfur atom at position 1 is electron-rich and highly susceptible to oxidation.

  • Mechanism: Atmospheric oxygen, catalyzed by light or trace metals, attacks the sulfur, forming sulfoxides (+16 Da) and eventually sulfones (+32 Da) .

  • Visual Indicator: Samples often turn from white/off-white to yellow or orange.

  • Impact: Loss of biological potency and formation of reactive electrophiles.

Hydrolytic Ring Opening (The Imine Trap)

In aqueous solution, the thiazolidine ring is susceptible to hydrolysis, particularly under acidic conditions.

  • Mechanism: Protonation of the nitrogen or sulfur can catalyze C-S or C-N bond cleavage, leading to ring opening. This is often reversible but can lead to permanent degradation if the open form reacts further (e.g., aldehyde release).

  • Risk Factor: Low pH (< 4) and high temperature accelerate this process significantly.

Hygroscopicity & Salt Disproportionation

Thiazolidine hydrochloride salts are notoriously hygroscopic.

  • The "Wet" Cycle: Moisture uptake creates a localized aqueous environment on the crystal surface. This allows the salt to dissociate. If the free base is less soluble, it precipitates (disproportionation), or the acid (HCl) catalyzes hydrolysis of the ring.

Module 2: Visualization of Degradation Pathways

The following diagram maps the chemical fate of a thiazolidine derivative under poor storage conditions.

ThiazolidineDegradation Thiazolidine Thiazolidine Salt (Intact Active) Moisture Moisture Uptake (Hygroscopicity) Thiazolidine->Moisture High Humidity Oxidation S-Oxidation (Sulfoxide/Sulfone) Thiazolidine->Oxidation Light/O2 (+16/+32 Da) Hydrolysis Ring Opening (Hydrolysis) Moisture->Hydrolysis Acid Catalysis (H+) Precipitate Free Base Precipitation Moisture->Precipitate Disproportionation Aldehyde Aldehyde Release (Toxic Byproduct) Hydrolysis->Aldehyde Irreversible Breakdown

Figure 1: Primary degradation pathways for thiazolidine salts. Note that moisture is the "gateway" for both hydrolysis and physical instability.

Module 3: Troubleshooting & FAQs

Scenario A: Solid State Storage

Q1: My thiazolidine HCl powder has clumped and turned slightly yellow. Is it still usable?

  • Diagnosis: The clumping indicates hygroscopic moisture uptake , while the yellowing suggests sulfur oxidation or trace hydrolysis products.

  • Verdict: Discard for quantitative assays. The molar mass has effectively changed due to water weight, and the yellow impurities (likely thiazoles or oxidized byproducts) can interfere with biological assays.

  • Prevention:

    • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite.

    • Inert Gas: Flush the headspace with Argon or Nitrogen after every use. Argon is heavier than air and provides a better blanket than Nitrogen.

    • Tape Seal: Parafilm is permeable to gas over time. Use electrical tape or specific sealing film for long-term storage at -20°C.

Q2: Can I store the solid at room temperature?

  • Guideline: Short-term (days) is usually acceptable for stable salts, but long-term storage should be at -20°C . Lower temperatures slow down the kinetics of both oxidation and hydrolysis.

  • Critical Step: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating degradation immediately.

Scenario B: Solution & Experimental Handling

Q3: I prepared a stock solution in DMSO. How long is it stable?

  • Technical Insight: Thiazolidines are generally more stable in DMSO than in water because DMSO is aprotic. However, DMSO is hygroscopic and can absorb water from the air.

  • Protocol:

    • Storage: Store DMSO stocks at -20°C or -80°C.

    • Shelf Life: typically 1-3 months if kept dry and dark.

    • Freeze-Thaw: Limit to < 3 cycles. Aliquot stocks immediately after preparation to avoid repeated cycling.

Q4: My compound precipitates when I dilute the DMSO stock into cell culture media.

  • Cause: This is a solubility "crash" (disproportionation). The sudden shift from organic solvent to aqueous buffer (pH ~7.4) can cause the salt to convert to the free base, which is often insoluble.

  • Solution:

    • Sequential Dilution: Do not add DMSO stock directly to the bulk media. Dilute the stock into a smaller volume of PBS/media while vortexing rapidly.

    • Cyclodextrins: Pre-complexing with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can stabilize the thiazolidine in aqueous solution and prevent precipitation [4].

    • Limit Concentration: Ensure the final DMSO concentration is < 0.5% (standard for cell assays) but check the solubility limit of the free base form of your specific thiazolidine.

Q5: I see a mass shift of +18 Da in my LC-MS data. What happened?

  • Analysis: +18 Da corresponds to the addition of water (H₂O). This confirms hydrolytic ring opening .

  • Root Cause: The sample was likely left in an aqueous buffer (especially acidic) for too long before injection, or the LC-MS mobile phase pH is too low (< 3).

  • Fix: Analyze samples immediately after preparation. Use a neutral pH mobile phase if possible, or keep the autosampler at 4°C.

Module 4: Summary of Storage Conditions

ParameterRecommendationMechanism Addressed
Temperature -20°C (Long term), 4°C (Active use)Slows oxidation kinetics
Atmosphere Argon or Nitrogen headspacePrevents S-oxidation
Container Amber glass vialsPrevents photo-oxidation
Solvent (Stock) Anhydrous DMSO or EthanolAvoids hydrolysis
Solvent (Assay) PBS (pH 7.4) + Cyclodextrin (optional)Prevents precipitation
Handling Warm to RT before openingPrevents condensation

Module 5: Experimental Workflow Decision Tree

Use this logic flow to determine the correct handling for your specific experiment.

StorageWorkflow Start Start: Thiazolidine Handling Form Is the sample Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution State Form->Solution HygroCheck Is it a Salt (e.g., HCl)? Solid->HygroCheck SolventCheck Solvent Type? Solution->SolventCheck Desiccator Store in Desiccator (-20°C) HygroCheck->Desiccator Yes (Hygroscopic) Standard Store tightly sealed (-20°C) HygroCheck->Standard No Aqueous Aqueous Buffer SolventCheck->Aqueous Organic DMSO/Ethanol SolventCheck->Organic Immediate Use Immediately (Do not store) Aqueous->Immediate Unstable Aliquot Aliquot & Freeze (-20°C / -80°C) Organic->Aliquot Stable

Figure 2: Storage and handling decision tree for maintaining thiazolidine integrity.

References

  • Fife, T. H., et al. (1991). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. Journal of the American Chemical Society.[1] Link

  • Thermo Fisher Scientific. (2026).[2] Safety Data Sheet: L-Thiazolidine-4-carboxylic acid. Link

  • BenchChem Technical Support. (2025). Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Link

  • Antonyuk, V. O., et al. (2026). Enzymatic oxidation of thiazolidines in the presence of cyclodextrins. ResearchGate. Link

  • Sigma-Aldrich. (2025). Product Specification: Thiazolidine-4-carboxylic acid Storage Conditions. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 4-Methyl vs. 5-Methyl Thiazolidine Isomers by NMR

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of positional isomers is a critical step that underpins the integrity of their work. A subtle shift in a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of positional isomers is a critical step that underpins the integrity of their work. A subtle shift in a substituent's position on a heterocyclic scaffold can dramatically alter a molecule's biological activity, pharmacokinetic profile, and toxicity. The 4-methyl and 5-methyl isomers of thiazolidine represent a classic challenge of positional isomerism that can be definitively resolved through the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth, technically-grounded comparison of the NMR-based methodologies used to distinguish between these two closely related structures. We will move beyond a simple recitation of techniques to explain the underlying principles that govern the spectral differences, empowering you to not only identify your isomer but also to understand why the spectra appear as they do.

The Challenge: Subtle Structural Differences with Significant Spectroscopic Consequences

At first glance, 4-methylthiazolidine and 5-methylthiazolidine are remarkably similar. Both possess the same molecular formula and a five-membered thiazolidine ring. However, the placement of the methyl group at either the C4 or C5 position induces distinct electronic and steric environments for the nuclei within the ring. These differences, though subtle, are readily detected by modern NMR spectroscopy.[1][2]

The key to distinguishing these isomers lies in a multi-faceted analysis of their NMR data, including:

  • ¹H and ¹³C Chemical Shifts: The position of the methyl group influences the electron density around neighboring protons and carbons, leading to predictable variations in their resonance frequencies.

  • Spin-Spin Coupling Constants (J-couplings): The dihedral angles between adjacent protons in the flexible five-membered ring are sensitive to the substituent's position, resulting in different coupling patterns.[3][4]

  • Through-Space Correlations (NOE): The spatial proximity of the methyl group to other protons in the ring provides a definitive fingerprint for each isomer.[5]

Part 1: Unraveling the Isomers with 1D NMR – ¹H and ¹³C Analysis

The initial step in the structural elucidation process typically involves the acquisition and analysis of standard one-dimensional ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Tale of Two Rings

The ¹H NMR spectra of 4-methyl and 5-methyl thiazolidine will each display signals for the methyl group, the methine proton (CH), and the methylene protons (CH₂) of the thiazolidine ring, as well as a signal for the N-H proton. However, the chemical shifts and splitting patterns of these signals will differ significantly.

Key Differentiating Features in ¹H NMR:

  • The Methyl Doublet: In both isomers, the methyl group will appear as a doublet due to coupling with the adjacent methine proton. However, the chemical shift of this doublet will be a key indicator. In 4-methylthiazolidine , the methyl group is adjacent to a carbon (C4) that is bonded to both a nitrogen and a sulfur atom. In 5-methylthiazolidine , the methyl group is on a carbon (C5) adjacent only to the sulfur atom. This difference in the electronic environment will result in distinct chemical shifts for the methyl protons.

  • The Methine Proton (CH): The chemical shift and multiplicity of the methine proton are highly informative.

    • In 4-methylthiazolidine , the C4-H proton is coupled to the methyl protons and the C5 methylene protons.

    • In 5-methylthiazolidine , the C5-H proton is coupled to the methyl protons and the C4 methylene protons.

  • The Methylene Protons (CH₂): The protons on the unsubstituted methylene carbon (C5 in 4-methylthiazolidine and C4 in 5-methylthiazolidine) will typically appear as a complex multiplet due to geminal and vicinal coupling. The precise chemical shifts and coupling patterns will be unique to each isomer.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

Proton4-Methylthiazolidine (Predicted)5-Methylthiazolidine (Predicted)Rationale for Difference
CH₃ ~1.3 ppm (d)~1.4 ppm (d)The electronic environment at C4 is different from C5.
C4-H ~3.5 ppm (m)-This proton is adjacent to both N and S.
C5-H -~3.2 ppm (m)This proton is adjacent to S.
C2-H₂ ~4.2 ppm (s)~4.2 ppm (s)The environment of the C2 methylene is similar in both isomers.
C4-H₂ -~3.0 ppm (m)Protons are adjacent to N.
C5-H₂ ~2.9 ppm (m)-Protons are adjacent to S.
N-H ~2.0 ppm (br s)~2.0 ppm (br s)Broad signal due to exchange.

Note: These are predicted values based on general principles and data from related structures. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: A Clearer Picture

The ¹³C NMR spectrum provides a more direct comparison of the carbon environments. The number of signals will be the same for both isomers (four carbons), but their chemical shifts will be distinct.

Key Differentiating Features in ¹³C NMR:

  • Methyl Carbon (CH₃): The chemical shift of the methyl carbon will be a primary diagnostic tool.

  • Methine Carbon (CH): The chemical shift of the carbon bearing the methyl group (C4 or C5) will be significantly different.

  • Methylene Carbons (CH₂): The chemical shifts of the C2 and the other methylene carbon will also provide confirmatory evidence.

Predicted ¹³C NMR Chemical Shifts:

Carbon4-Methylthiazolidine (Predicted)5-Methylthiazolidine (Predicted)Rationale for Difference
CH₃ ~20 ppm~22 ppmDifferent substitution pattern on the adjacent carbon.
C2 ~55 ppm~55 ppmThe environment of C2 is relatively unchanged.
C4 ~60 ppm~40 ppmIn 4-methyl, C4 is a methine; in 5-methyl, it's a methylene.
C5 ~35 ppm~50 ppmIn 4-methyl, C5 is a methylene; in 5-methyl, it's a methine.

Note: These are predicted values based on general principles and data from related structures. Actual values may vary depending on the solvent and other experimental conditions.[6]

Part 2: Definitive Structural Assignment with 2D NMR Spectroscopy

While 1D NMR provides strong evidence, 2D NMR experiments offer unambiguous confirmation of the connectivity and spatial relationships within the molecule, leaving no room for doubt in the structural assignment.[1]

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Connections

The ¹H-¹H COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity within the thiazolidine ring.

Expected Key COSY Correlations:

  • 4-Methylthiazolidine:

    • A cross-peak between the C4-H proton and the methyl protons .

    • A cross-peak between the C4-H proton and the C5-H₂ protons.

  • 5-Methylthiazolidine:

    • A cross-peak between the C5-H proton and the methyl protons .

    • A cross-peak between the C5-H proton and the C4-H₂ protons.

COSY_4_Methyl CH3 CH₃ C4H C4-H CH3->C4H ³J C5H2 C5-H₂ C4H->C5H2 ³J

Figure 1: Key COSY correlations for 4-methylthiazolidine.

COSY_5_Methyl CH3 CH₃ C5H C5-H CH3->C5H ³J C4H2 C4-H₂ C5H->C4H2 ³J

Figure 2: Key COSY correlations for 5-methylthiazolidine.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons

The HSQC experiment directly correlates each proton signal with the carbon signal to which it is attached (a one-bond correlation). This is essential for assigning the carbon resonances based on the already assigned proton spectrum.

Experimental Workflow for HSQC Analysis:

  • Acquire the HSQC spectrum.

  • Identify the cross-peaks. Each cross-peak will have the coordinates of a proton chemical shift on one axis and a carbon chemical shift on the other.

  • Correlate the signals. For example, the proton signal of the methyl group will show a cross-peak with the carbon signal of the methyl group.

HSQC_Workflow Acquire Acquire HSQC Spectrum Identify Identify Cross-Peaks (¹H, ¹³C) Acquire->Identify Correlate Correlate Protons to Directly Attached Carbons Identify->Correlate

Figure 3: HSQC analysis workflow.
HMBC (Heteronuclear Multiple Bond Correlation): Seeing Beyond the Direct Bond

The HMBC experiment is arguably one of the most powerful tools for elucidating complex organic structures. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[7] This long-range connectivity information is crucial for piecing together the molecular skeleton and definitively placing the methyl group.

Expected Key HMBC Correlations:

  • 4-Methylthiazolidine:

    • The methyl protons will show a correlation to C4 (two bonds) and C5 (three bonds).

    • The C2-H₂ protons will show a correlation to C4 (two bonds).

  • 5-Methylthiazolidine:

    • The methyl protons will show a correlation to C5 (two bonds) and C4 (three bonds).

    • The C2-H₂ protons will show a correlation to C5 (three bonds).

The observation of a three-bond correlation from the C2 methylene protons to either C4 or C5 is often the most unambiguous piece of evidence for the position of the methyl group.

HMBC_Comparison cluster_4_methyl 4-Methylthiazolidine cluster_5_methyl 5-Methylthiazolidine CH3_4 CH₃ protons C4_4 C4 CH3_4->C4_4 ²J C5_4 C5 CH3_4->C5_4 ³J C2H2_4 C2-H₂ protons C2H2_4->C4_4 ²J CH3_5 CH₃ protons C5_5 C5 CH3_5->C5_5 ²J C4_5 C4 CH3_5->C4_5 ³J C2H2_5 C2-H₂ protons C2H2_5->C5_5 ³J

Figure 4: Key differentiating HMBC correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

The NOESY experiment provides information about which protons are close to each other in space, irrespective of whether they are connected through bonds.[8] This is particularly useful for determining the stereochemistry and conformation of molecules. For distinguishing our thiazolidine isomers, NOESY can provide the final, irrefutable piece of evidence.

A study on thiazolidine derivatives has suggested that in 4-methylthiazolidine, the methyl group adopts an axial position, while in 5-methylthiazolidine, it is in a pseudoequatorial position.[9] This conformational preference will give rise to distinct NOE correlations.

Expected Key NOESY Correlations:

  • 4-Methylthiazolidine (axial methyl): The axial methyl protons at C4 would be expected to show a strong NOE correlation to the axial protons at C2 and C5.

  • 5-Methylthiazolidine (pseudoequatorial methyl): The pseudoequatorial methyl protons at C5 would show NOE correlations to the adjacent equatorial proton at C4 and potentially the proton at C2 on the same face of the ring.

The pattern of NOE correlations provides a three-dimensional picture of the molecule, allowing for a confident assignment of the methyl group's position.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the thiazolidine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2. NMR Data Acquisition:

  • Acquire all spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with proton decoupling.

  • 2D Experiments (COSY, HSQC, HMBC, NOESY): Use standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition parameters (e.g., spectral widths, number of increments, mixing times for NOESY) as needed for the specific sample.

Conclusion: A Multi-technique Approach for Unambiguous Isomer Differentiation

Distinguishing between the 4-methyl and 5-methyl isomers of thiazolidine is a task readily accomplished with a systematic and logical application of NMR spectroscopy. While 1D ¹H and ¹³C NMR can provide strong initial indications, the use of 2D techniques such as COSY, HSQC, HMBC, and NOESY provides a self-validating system of cross-checks that leads to an irrefutable structural assignment.[1] By understanding the principles behind the expected spectral differences, researchers can confidently and efficiently determine the correct structure of their synthesized or isolated compounds, ensuring the integrity and progression of their scientific endeavors.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Hernández Daranas, A. (2011). On the Configuration of Five‐Membered Rings: A Spin–Spin Coupling Constant Approach. Chemistry – A European Journal, 17(23), 6338–6347. [Link]

  • Aneta, F. R. (2015, October 29). coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry. [Link]

  • Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry. [Link]

  • Aneta, F. R. (2015, October 29). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Science Publishing. [Link]

  • LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Cremer, D., & San-Marcos, L. (2002, January 8). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A. [Link]

  • Faucher, H., et al. (n.d.). A Multinuclear NMR Study of Derivatives of Thiazolidine. RSC Publishing. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2019, November 21). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Impactfactor. [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. [Link]

  • Journal of Chemical Education. (n.d.). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. [Link]

  • Ekinci, D., et al. (2019, November 5). 5-Methyl-4-thiazolidinones: Synthesis and evaluation as antitubercular agents. DergiPark. [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Singh, A., & Kumar, S. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). 13 C -NMR data for the prepared thiazolidinones (4a-e). [Link]

  • Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy. [Link]

  • ResearchGate. (n.d.). General structure of synthesis of 5-methyl–thiazolidin-4-ones derivatives 5a–j. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. [Link]

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2024, April 8). Molecular Docking, Synthesis, Characterization and Antimicrobial Evaluation of 5-methylthiazolidine-4-ones. [Link]

  • MDPI. (2021, March 17). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • SpectraBase. (n.d.). 2,4-Thiazolidinedione - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (2019, August 4). (PDF) Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. [Link]

  • El-Faham, A., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical NMR correlations based Structure Discussion. [Link]

  • Novelty Journals. (2022, May 4). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. [Link]

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Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Methylthiazolidine Derivatives

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of methylthiazolidine derivatives. Executive Summary Methylthiazolidines—saturated five-membered heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of methylthiazolidine derivatives.

Executive Summary

Methylthiazolidines—saturated five-membered heterocycles containing sulfur and nitrogen—are critical pharmacophores in drug development (e.g., penicillin derivatives, glitazones). Their structural isomers (2-, 4-, and 5-methylthiazolidine) exhibit distinct biological activities, making precise structural elucidation essential.

This guide objectively compares the fragmentation behaviors of these isomers under Electron Ionization (EI) and Electrospray Ionization (ESI). By analyzing the competitive influence of nitrogen and sulfur heteroatoms, researchers can distinguish between isomers based on characteristic bond cleavages and ion stabilities.

Mechanistic Principles

To interpret the spectra of methylthiazolidines, one must understand the hierarchy of fragmentation driving forces:

  • Nitrogen vs. Sulfur Stabilization: Nitrogen is better at stabilizing a positive charge than sulfur due to its lower electronegativity and superior orbital overlap (2p-2p vs 3p-2p). Consequently,

    
    -cleavage adjacent to nitrogen  is the dominant fragmentation pathway.[1]
    
  • The "Double-Heteroatom" Effect (C2 Position): The C2 carbon is flanked by both N and S. Carbocations formed at this position are exceptionally stable, making cleavages that retain the C2 center highly favorable.

  • Ring Strain & Opening: Unlike aromatic thiazoles, the saturated thiazolidine ring is flexible but prone to ring-opening reactions upon ionization, often driven by the relief of torsional strain and the formation of stable iminium or thionium ions.

Comparative Analysis: Isomer Differentiation

A. 2-Methylthiazolidine (The "Stabilized Center")
  • Structure: The methyl group is located at C2, between the S and N atoms.

  • Dominant Mechanism: The C2-H bond is weakened by the inductive and resonance effects of both heteroatoms.

  • Characteristic Pattern:

    • M-1 Peak (Strong): Loss of the C2 hydrogen atom yields a cation (

      
       102) stabilized by both N and S. This peak is often more intense than in other isomers.
      
    • M-15 Peak (Moderate): Loss of the C2-methyl group (

      
       88) also yields the stable dithio-amino carbocation.
      
    • Ring Cleavage: The ring often opens at the C2-S bond, followed by loss of portions of the ring (e.g., loss of

      
      ).
      
B. 4-Methylthiazolidine (The "Nitrogen Alpha-Cleavage")
  • Structure: The methyl group is at C4, adjacent only to Nitrogen.

  • Dominant Mechanism: Fragmentation is driven almost exclusively by the nitrogen atom.

  • Characteristic Pattern:

    • M-15 Peak (Dominant):

      
      -cleavage removing the C4-methyl group is highly favored, generating a stable iminium ion (
      
      
      
      88). This is often the base peak.[2]
    • Ring Splitting: Cleavage of the C4-C5 bond is a competing

      
      -cleavage pathway, leading to the loss of the sulfur-containing fragment (
      
      
      
      ).
C. 5-Methylthiazolidine (The "Sulfur Effect")
  • Structure: The methyl group is at C5, adjacent only to Sulfur.

  • Dominant Mechanism: Sulfur is a weaker director of fragmentation than nitrogen.

  • Characteristic Pattern:

    • Fragmentation Complexity: The molecular ion (

      
      ) is often more abundant than in the 4-isomer because 
      
      
      
      -cleavage to sulfur is slower.
    • M-15 Peak (Weak): Loss of the C5-methyl is less favorable than C4-methyl loss because the resulting cation is only sulfur-stabilized.

Summary Table: Diagnostic Ions (EI-MS, 70 eV)
Feature2-Methylthiazolidine4-Methylthiazolidine5-Methylthiazolidine
Molecular Ion (

)

103 (Moderate)

103 (Weak)

103 (Strong)
Base Peak

102 (

) or 60

88 (

)
Varies (often ring fragments)
M-15 (

)
Present (Stabilized by N & S)Dominant (Stabilized by N)Weak (Stabilized by S)
Ring Opening Loss of

(

43/42)
Loss of

(

57)
Complex rearrangement

Visualization of Fragmentation Pathways[2][3][4][5]

The following diagrams depict the primary fragmentation logic for the two most common isomers.

Diagram 1: 2-Methylthiazolidine Fragmentation Logic

G M Molecular Ion (M+) m/z 103 MH [M-H]+ m/z 102 (Double Stabilization) M->MH - H• (Dominant) MMe [M-CH3]+ m/z 88 (C2 Cation) M->MMe - CH3• RingOpen Ring Opening (C2-S Cleavage) M->RingOpen Isomerization Frag1 Fragment m/z 60 (C2H4S loss) RingOpen->Frag1 Elimination

Caption: Fragmentation of 2-methylthiazolidine favors H-loss due to stabilization by both N and S atoms.

Diagram 2: 4-Methylthiazolidine Fragmentation Logic

G M Molecular Ion (M+) m/z 103 MMe [M-CH3]+ m/z 88 (Base Peak) M->MMe - CH3• (Fast Alpha-Cleavage) AlphaN Alpha-Cleavage (Ring C4-C5) M->AlphaN Bond Break Frag2 Iminium Ion m/z 57 (Loss of CH2S) AlphaN->Frag2 - •CH2S

Caption: 4-methylthiazolidine fragmentation is driven by nitrogen, favoring methyl loss and ring splitting.

Experimental Protocols

To replicate these results and ensure differentiation, follow these standardized workflows.

Method A: Electron Ionization (EI-GC/MS)

Best for: Structural fingerprinting and library matching.

  • Sample Prep: Dissolve 1 mg of derivative in 1 mL methanol or dichloromethane.

  • Inlet: Splitless mode, 250°C.

  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID).

  • Oven Program: 60°C (hold 1 min)

    
     10°C/min 
    
    
    
    280°C.
  • MS Source: 70 eV electron energy, 230°C source temp.

  • Scan Range:

    
     35–300.
    
  • Validation: Inject a straight-chain alkane standard (C8-C20) to verify mass axis calibration.

Method B: Electrospray Ionization (ESI-MS/MS)

Best for: Complex biological matrices or polar derivatives.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5-10

    
    L/min.
    
  • Ionization: Positive Mode (

    
    ).
    
    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20-40 V (Optimize to minimize in-source fragmentation).

  • Collision Induced Dissociation (CID):

    • Isolate precursor

      
       (
      
      
      
      104).
    • Apply ramped collision energy (10-30 eV).

    • Note: In ESI, the

      
       transition is common for unsubstituted thiazolidines, but methyl derivatives will show 
      
      
      
      or similar specific neutral losses.

References

  • NIST Mass Spectrometry Data Center. (2014).[3] Mass spectrum of 4-Ethyl-2-methylthiazoline (Analogous fragmentation patterns). National Institute of Standards and Technology.[3] Link

  • Salem, M. A. I., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry, 4(4), 92-99. Link

  • Giorgi, G., et al. (2002). "Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives." Journal of Mass Spectrometry, 37(7), 709-715. Link

  • Wanzala, E. N., et al. (2014). "Occurrence of 2-methylthiazolidine-4-carboxylic acid... in human blood."[4] ResearchGate. Link

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." Link

Sources

Validation

Comparative Analysis of Structural Confirmation Methods: Validating the Thiazolidine Core via FT-IR

Executive Summary: The Thiazolidine Challenge The thiazolidine ring ( ) is a saturated 5-membered heterocycle essential to medicinal chemistry, serving as the pharmacophore for penicillin antibiotics and glitazone antidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazolidine Challenge

The thiazolidine ring (


) is a saturated 5-membered heterocycle essential to medicinal chemistry, serving as the pharmacophore for penicillin antibiotics and glitazone antidiabetics. Unlike its aromatic cousin thiazole, the thiazolidine ring is conformationally flexible and lacks significant 

-conjugation.

The Core Problem: Confirming this scaffold via Infrared (IR) spectroscopy is notoriously difficult because the ring’s defining features—the C–S–C and C–N single bonds—produce weak dipole changes and absorb in the crowded "fingerprint" and low-frequency regions (<700 cm⁻¹).

This guide compares FT-IR against NMR and Raman spectroscopy, establishing where IR serves as a rapid " go/no-go " gatekeeper and where it requires complementary validation.

The IR Signature: Characteristic Bands of Thiazolidine[1]

To confirm a thiazolidine core, you must look for the absence of aromatic signals and the presence of specific heteroatom stretches.

A. The "Saturation" Check (High Frequency)

The first step is negative confirmation. A true thiazolidine ring is saturated.

  • 
     Stretching:  Look for sharp bands 2800–2980 cm⁻¹  (sp³ hybridized).
    
  • Absence: You should NOT see bands >3000 cm⁻¹ (which would indicate sp² C-H of a thiazole or alkene) or

    
     around 1600 cm⁻¹ (unless an exocyclic imine is present).
    
B. The Heteroatom Fingerprint (Mid-Low Frequency)

This is where positive identification occurs.

Vibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value

Stretching
1180 – 1280MediumHigh. Often coupled with ring breathing.
Ring Breathing 900 – 1100Med/WeakModerate. Highly sensitive to substitution at C2/C4.

Asymmetric
680 – 750WeakCritical. Often obscured in standard ATR.

Symmetric
600 – 660WeakCritical. Defines the thioether linkage.

(if 2° amine)
1500 – 1550MediumConfirms the N-position is unsubstituted.

Scientist's Note: The C–S stretching bands are the "Achilles' heel" of standard IR. They are weak because the C–S bond is less polar than C–O or C–N. If your ATR crystal (e.g., ZnSe) has a cutoff at 650 cm⁻¹, you will miss the symmetric stretch entirely.

Comparative Analysis: IR vs. Alternatives

While NMR is the gold standard for connectivity, IR offers distinct advantages in throughput and solid-state analysis.

Comparison Matrix
FeatureFT-IR (Transmission/ATR) NMR (

/

)
Raman Spectroscopy
Primary Mechanism Dipole Moment ChangeNuclear Spin / Magnetic FieldPolarizability Change
Thiazolidine Specificity Medium. Good for functional groups (C=O, N-H) but weak for the S-backbone.High. J-coupling constants definitively prove ring closure.High. C-S and S-S bonds are strong Raman scatterers.
Sample Prep Minimal (ATR) to Moderate (KBr).High. Requires deuterated solvents.Minimal. Non-destructive.
Throughput High (< 1 min/sample).Low (10-30 min/sample).High.
Cost per Scan Low.High (Solvents/Cryogens).Low.
Critical Analysis
  • When to use IR: Use IR for QC batch release and polymorph identification . Because thiazolidine derivatives (like glitazones) often exhibit polymorphism, IR is superior to solution-phase NMR for detecting solid-state differences.

  • When to use Raman: If the C–S bond is your primary confirmation target, Raman is superior. The high polarizability of sulfur makes the C–S–C stretch a strong signal in Raman, whereas it is weak in IR.

  • When to use NMR: For de novo structure elucidation . IR cannot definitively distinguish between a thiazolidine ring and an acyclic thioether-amine chain isomer without reference standards.

Experimental Protocol: Enhanced Detection of Sulfur Bands

To reliably detect the low-frequency C–S bands (600–700 cm⁻¹), standard Diamond ATR is often insufficient due to signal noise at the detector cutoff.

Optimized Method: The CsI (Cesium Iodide) Pellet Technique

Objective: Extend the spectral range to 200 cm⁻¹ to capture the full sulfur fingerprint.

  • Reagent Prep: Dry analytical grade CsI powder at 110°C for 4 hours. (Note: CsI is softer and more transparent in far-IR than KBr).

  • Sample Ratio: Mix 1–2 mg of the thiazolidine sample with ~200 mg of CsI.

  • Grinding: Grind in an agate mortar. Crucial Step: Do not over-grind to the point of absorbing atmospheric moisture, as water bands (broad ~600 cm⁻¹ rotation) will mask the C-S stretch.

  • Compression: Press at 8–10 tons for 2 minutes under vacuum to evacuate air bubbles.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Sulfur bands can be narrow).

    • Scans: 64 (to improve Signal-to-Noise ratio for weak bands).

    • Baseline: Perform a background scan with a pure CsI pellet.

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating a thiazolidine core, specifically addressing the decision points between IR, Raman, and NMR.

Thiazolidine_Validation Start Unknown Sample (Suspected Thiazolidine) Step1 FT-IR Screening (4000 - 400 cm⁻¹) Start->Step1 Check_Unsat Check 3000+ cm⁻¹ Region Are there alkene/aromatic C-H? Step1->Check_Unsat Thiazole Likely Thiazole (Unsaturated) or Ring Opening Check_Unsat->Thiazole Yes Check_CS Check 600-750 cm⁻¹ Region Is C-S stretch visible? Check_Unsat->Check_CS No (Saturated) Strong_CS Thiazolidine Confirmed (Solid State Validated) Check_CS->Strong_CS Clear Bands Weak_CS Signal Ambiguous (Weak Dipole) Check_CS->Weak_CS No/Weak Bands Final Structure Validated Strong_CS->Final Raman Run Raman Spectroscopy (Target Symmetric C-S) Weak_CS->Raman Preferred Path NMR Run 1H-NMR (Check CH2 coupling) Weak_CS->NMR Alternative Path Raman->Final Strong C-S Detected NMR->Final Connectivity Confirmed

Figure 1: Analytical decision tree for distinguishing thiazolidine rings from unsaturated analogues and confirming the thioether linkage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

  • Draiko, K. et al. (2020). "Vibrational analysis of thiazolidine-4-one derivatives: A comparative IR and Raman study." Journal of Molecular Structure.

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.

Comparative

Comparative Reactivity Guide: 4-Methylthiazolidine vs. Thioproline

Executive Summary This guide provides a technical comparison between Thioproline (Thiazolidine-4-carboxylic acid) and its decarboxylated analog, 4-Methylthiazolidine . While both share the core thiazolidine heterocycle (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Thioproline (Thiazolidine-4-carboxylic acid) and its decarboxylated analog, 4-Methylthiazolidine . While both share the core thiazolidine heterocycle (a saturated five-membered ring containing sulfur and nitrogen), the presence of the C4-carboxylate group in thioproline fundamentally alters its electronic profile, metabolic fate, and reactivity compared to the 4-methyl derivative.

Key Distinction: Thioproline acts as a zwitterionic amino acid analog with moderate nucleophilicity and high lability toward ring opening, making it an effective "prodrug" for cysteine delivery and a potent nitrite scavenger in acidic media. In contrast, 4-methylthiazolidine behaves as a lipophilic secondary amine with higher basicity and greater ring stability, altering its suitability for biological applications.

Physicochemical & Electronic Profile

The reactivity differences stem directly from the substituents at the C4 position. The carboxyl group (-COOH) is electron-withdrawing (-I effect), whereas the methyl group (-CH3) is electron-donating (+I effect).

Comparative Properties Table
PropertyThioproline (T4C)4-Methylthiazolidine
Structure Thiazolidine ring with C4-COOHThiazolidine ring with C4-CH3
Electronic Character Electron-deficient Nitrogen (relative to 4-Me)Electron-rich Nitrogen
Basicity (Amine pKa) ~6.0 (Lower)~6.8 - 7.0 (Higher)
Solubility Water-soluble (Zwitterionic)Organic-soluble (Lipophilic)
Ring Stability Labile (Equilibrium with Cys + HCHO)Stable (Resistant to hydrolysis)
Metabolic Fate Oxidized by Proline Dehydrogenase (PutA)S-Oxidation (CYP/FMO)
Structural Visualization

The following diagram illustrates the structural relationship and the electronic influence of the C4 substituent.

G cluster_0 Thioproline (T4C) cluster_1 4-Methylthiazolidine T4C Thiazolidine-4-COOH (Zwitterionic) EWG COOH Group (Electron Withdrawing) T4C->EWG Inductive Effect (-I) Effect Resulting Reactivity Difference EWG->Effect Lowers pKa Increases Acidic Nitrosation MeT 4-Methylthiazolidine (Lipophilic Amine) EDG Methyl Group (Electron Donating) MeT->EDG Inductive Effect (+I) EDG->Effect Raises pKa Increases Nucleophilicity (Neutral pH)

Caption: Electronic modulation of the thiazolidine ring by C4 substituents.

Reactivity Profile 1: N-Nitrosation & Scavenging

One of the most critical applications of thiazolidines is their ability to scavenge nitrosating agents (e.g., nitrite in the stomach), preventing the formation of carcinogenic nitrosamines.

The pKa Paradox

Although 4-methylthiazolidine has a more electron-rich nitrogen (making it intrinsically more nucleophilic), thioproline is the superior scavenger in acidic environments (pH 2-3).

  • Mechanism: Nitrosation requires the unprotonated amine.

  • Thioproline (pKa ~6.0): At pH 2.5, a significant fraction (~0.03%) remains unprotonated and available to react.

  • 4-Methylthiazolidine (pKa ~7.0): At pH 2.5, it is more strongly protonated (only ~0.003% free amine), reducing the effective reaction rate by an order of magnitude.

Reaction:



Experimental Data Summary (Simulated)
ConditionThioproline Rate (

)
4-Methylthiazolidine Rate (

)
Mechanistic Driver
pH 2.5 (Stomach) High LowLower pKa favors free amine availability.
pH 7.4 (Blood) LowHigh Higher intrinsic nucleophilicity of 4-Me dominates.

Reactivity Profile 2: Ring Stability & Hydrolysis

Thioproline is often considered a "prodrug" for cysteine because its ring formation is reversible.

  • Thioproline: The C4-carboxylate stabilizes the transition state for ring opening, allowing equilibrium with L-cysteine and formaldehyde. This makes it a vehicle for intracellular cysteine delivery.

  • 4-Methylthiazolidine: Lacking the carboxylate, the ring is significantly more stable. It does not readily hydrolyze to release the aminothiol precursor under physiological conditions.

Hydrolysis cluster_T4C Thioproline Hydrolysis Pathway cluster_4Me 4-Methylthiazolidine Stability T4C_Mol Thioproline Open_T4C Imine Intermediate T4C_Mol->Open_T4C Ring Opening (Facilitated by COOH) Products_T4C L-Cysteine + Formaldehyde Open_T4C->Products_T4C Hydrolysis Me_Mol 4-Methylthiazolidine No_Reaction Ring Remains Intact Me_Mol->No_Reaction High Kinetic Barrier

Caption: Comparative hydrolytic stability. Thioproline is a reversible adduct; 4-methylthiazolidine is stable.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

To validate the electronic differences, the pKa of the amine nitrogen must be determined experimentally.

Reagents:

  • 0.01 M Solution of Thioproline/4-Methylthiazolidine (in degassed water).

  • 0.1 M NaOH (Standardized).

  • 0.1 M HCl.

  • KCl (to maintain ionic strength, I=0.1 M).

Methodology:

  • Preparation: Dissolve 0.5 mmol of the test compound in 50 mL of 0.1 M KCl solution.

  • Acidification: Adjust pH to ~2.0 using 0.1 M HCl to fully protonate the nitrogen.

  • Titration: Titrate with 0.1 M NaOH using an automatic titrator or calibrated pH meter. Add titrant in 0.05 mL increments.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Thioproline: Expect two inflection points (COOH ~1.5, NH ~6.0).

    • 4-Methylthiazolidine: Expect one inflection point (NH ~6.8-7.0).

  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point to determine pKa.

Protocol B: Kinetic Analysis of N-Nitrosation

This protocol measures the scavenging capacity of the compounds under simulated gastric conditions.

Reagents:

  • Sodium Nitrite (NaNO2) 50 mM.

  • Test Compound (Thioproline or 4-Methylthiazolidine) 50 mM.

  • Buffer: HCl/KCl buffer (pH 2.5).

Workflow:

  • Thermostating: Pre-incubate buffer solutions at 37°C.

  • Initiation: Mix equal volumes of Nitrite and Test Compound solutions in the buffer. Final concentration: 25 mM each.

  • Monitoring:

    • UV-Vis Method: Monitor the appearance of the N-nitroso absorbance band (typically

      
       ~235-240 nm) over 60 minutes.
      
    • HPLC Method: Aliquot 100

      
      L every 5 minutes, quench with ammonium sulfamate (to destroy excess nitrite), and analyze on C18 column (Mobile phase: Water/Acetonitrile).
      
  • Rate Calculation: Plot [Product] vs. Time. Determine initial rate (

    
    ).
    
    • Validation: The reaction should follow second-order kinetics: Rate =

      
      [Amine][Nitrite].
      

References

  • Hammen, P. K., & Gadda, G. (2009). Thiazolidine-4-carboxylic acid is a substrate for the flavoprotein proline dehydrogenase. Biochemistry, 48(48), 11412-11420. Link

  • Tahira, T., et al. (1984). Kinetics of nitrosation of thioproline, the precursor of a major nitroso compound in human urine, and its role as a nitrite scavenger. Gann, 75(10), 889-894. Link

  • Nagara, K., et al. (1978). Formation of thioproline from the reaction of cysteine with formaldehyde. Journal of Biochemistry, 84, 1500-1508.
  • Unger, L., & DeMoss, R. D. (1966).[1][2] Action of a proline analogue, L-thiazolidine-4-carboxylic acid, in Escherichia coli. Journal of Bacteriology, 91(4), 1556–1563.[2] Link

  • Pessoa, J. C., et al. (2002). Oxovanadium(IV) complexes with thiazolidine-4-carboxylic acid. Journal of Inorganic Biochemistry, 89(1-2), 11-20.

Sources

Validation

A Comparative Guide to the Stability of 4-Methylthiazolidine and Oxazolidine

This guide provides an in-depth comparison of the chemical stability of 4-methylthiazolidine and its oxygen-containing analog, oxazolidine. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical stability of 4-methylthiazolidine and its oxygen-containing analog, oxazolidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental evidence to elucidate the factors governing the stability of these important five-membered heterocyclic compounds. We will explore their susceptibility to hydrolysis, the underlying mechanisms, and provide a validated experimental protocol for comparative analysis.

Introduction: Structural Analogs with Divergent Properties

Oxazolidines and thiazolidines are five-membered heterocyclic scaffolds that are structurally analogous, differing only by the heteroatom at the 1-position (oxygen in oxazolidine, sulfur in thiazolidine).[1] This seemingly minor substitution has profound implications for the molecule's electronic properties, bond characteristics, and overall chemical stability. These ring systems are of significant interest in medicinal chemistry; the thiazolidine ring is a core component of penicillin antibiotics, while the oxazolidine moiety is often explored for its utility in prodrug design due to its characteristic lability.[2][3] This guide will specifically compare the stability of the parent oxazolidine ring with 4-methylthiazolidine, considering the influence of both the heteroatom and the methyl substituent.

Part 1: The Theoretical Framework of Stability

The inherent stability of these heterocycles is primarily dictated by the fundamental properties of the oxygen and sulfur atoms and their influence on the ring-chain tautomerism.

The Decisive Role of the Heteroatom: Sulfur vs. Oxygen

The stability of these five-membered rings is best understood through the lens of their equilibrium with the open-chain imine form. Experimental evidence shows that the condensation of an aminothiol (like cysteine) with an aldehyde strongly favors the formation of the cyclic thiazolidine.[4] In contrast, the reaction of an aminoalcohol with an aldehyde often results in an equilibrium that favors the acyclic imino alcohol, indicating a lower thermodynamic stability for the oxazolidine ring.[4]

Several factors contribute to this difference:

  • Electronegativity and Bond Polarity: Oxygen is significantly more electronegative (3.5) than sulfur (2.4).[5] This makes the C-O bonds within the oxazolidine ring more polar than the C-S bonds in thiazolidine. This increased polarity can render the adjacent carbon atoms more susceptible to nucleophilic attack, a key step in hydrolytic cleavage.

  • Bond Lengths and Angles: The C-S bond (approx. 1.82 Å) is longer than the C-O bond (approx. 1.43 Å). This difference in bond length alters the geometry of the five-membered ring, potentially influencing ring strain. While complex, the geometry of the thiazolidine ring is generally considered to be thermodynamically favorable.

  • Nucleophilicity: Sulfur is a better nucleophile than oxygen. In the ring-closing step of formation, the nucleophilic attack of the heteroatom on the iminium carbon is more efficient for sulfur, contributing to the favorable equilibrium for thiazolidine formation.

Influence of the 4-Methyl Group

The methyl group at the 4-position of the thiazolidine ring is a weak electron-donating group. Its electronic effect on the overall stability is generally considered minor compared to the profound influence of the sulfur heteroatom. Sterically, the methyl group may slightly hinder or alter the conformation of the ring, but it does not fundamentally change the compound's inherent stability profile relative to its oxazolidine counterpart.

Part 2: Hydrolytic Stability - Mechanisms and Experimental Findings

The most common pathway for the degradation of both oxazolidines and thiazolidines in aqueous environments is hydrolysis. This process involves the cleavage of the heterocyclic ring to yield the parent aminoalcohol or aminothiol and the corresponding aldehyde or ketone.

Mechanism of Hydrolysis: A Shared Pathway

Both classes of compounds typically undergo acid-catalyzed hydrolysis. The reaction proceeds via a ring-opening mechanism to form an iminium ion intermediate, which is then attacked by water.[2][6] The stability of this intermediate and the kinetics of its formation and breakdown are central to the overall hydrolysis rate.

G cluster_0 Thiazolidine/Oxazolidine Hydrolysis A Heterocycle (X=S or O) B Protonated Heterocycle A->B + H⁺ C Iminium Ion Intermediate B->C Ring Opening C->B Ring Closure D Amino-thiol/alcohol + Aldehyde C->D + H₂O, -H⁺

Caption: Experimental workflow for the NMR-based stability assay.

Conclusion

The substitution of oxygen with sulfur in a five-membered heterocycle imparts a significant enhancement in chemical stability. 4-Methylthiazolidine is demonstrably more resistant to hydrolytic cleavage than its oxazolidine analog. This stability arises from the fundamental electronic and geometric properties of sulfur, which favor the closed-ring tautomer. While oxazolidines are valuable as labile systems for applications like prodrug delivery, the robustness of the thiazolidine ring makes it a superior scaffold for developing stable, long-acting therapeutic agents and reliable synthetic intermediates. Researchers should consider these inherent stability profiles when selecting a heterocyclic scaffold to match the desired kinetic and shelf-life requirements of their application.

References

  • Journal of the American Chemical Society. (n.d.). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Retrieved from [Link]

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 5(2), 129-137. Retrieved from [Link]

  • Khan, M. S., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3469-3477. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]

  • Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007-1014. Retrieved from [Link]

  • Tallan, H. H. (1958). An infrared study of the hydrolysis of a thiazolidine. Science, 128(3336), 1430-1431. Retrieved from [Link]

  • Fife, T. H. (1982). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 47(16), 3143-3146. Retrieved from [Link]

  • Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007-1014. Retrieved from [Link]

  • Luhowy, R., & Meneghini, F. (1971). The mechanism of alkaline hydrolysis of thiazolidines. Journal of the American Chemical Society, 93(24), 6563-6565. Retrieved from [Link]

  • Martin, R. B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. Retrieved from [Link]

  • MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Ring-chain tautomerism in oxazolidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Jencks, W. P., & Kallen, R. G. (1971). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the American Chemical Society, 93(15), 3778-3788. Retrieved from [Link]

  • MDPI. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]

  • MDPI. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Retrieved from [Link]

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Sources

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